Manganese(3+)
Description
Structure
2D Structure
Properties
CAS No. |
14546-48-6 |
|---|---|
Molecular Formula |
Mn+3 |
Molecular Weight |
54.93804 g/mol |
IUPAC Name |
manganese(3+) |
InChI |
InChI=1S/Mn/q+3 |
InChI Key |
MMIPFLVOWGHZQD-UHFFFAOYSA-N |
SMILES |
[Mn+3] |
Canonical SMILES |
[Mn+3] |
Other CAS No. |
14546-48-6 |
Origin of Product |
United States |
Coordination Chemistry of Manganese Iii Complexes
Synthesis and Structural Elucidation of Manganese(III) Coordination Compounds
The synthesis of stable and well-defined Manganese(III) coordination compounds is fundamental to exploring their chemical and physical properties. Various methods have been developed to access these complexes, ranging from reactions that use the ligand to direct the structure to syntheses conducted in environmentally benign aqueous media. Advanced techniques like microwave-assisted synthesis have also been employed to enhance reaction rates and yields. The characterization of these compounds provides crucial insights into their electronic structure and geometry.
Synthetic Methodologies for Manganese(III) Complexes
The inherent instability of the Mn(III) ion, which tends to disproportionate, presents a challenge in the synthesis of its coordination complexes. To overcome this, chemists have devised several specialized synthetic routes.
Ligand-templated synthesis is a powerful method for constructing complex molecular architectures that may not be accessible through direct synthesis. In this approach, a metal ion acts as a template, organizing and holding precursor fragments in a specific orientation, which then react to form a macrocyclic ligand that encapsulates the metal ion.
This template effect has been successfully used to synthesize a variety of manganese(III) macrocyclic complexes. For instance, the condensation reaction of dicarbonyl compounds with diamines in the presence of a Mn(III) salt can lead to the formation of tetraaza macrocyclic complexes. The Mn(III) ion directs the cyclization reaction, resulting in the formation of the macrocycle around the metal center. tubitak.gov.tr Attempts to create the metal-free macrocyclic ligands under similar conditions are often unsuccessful, highlighting the crucial role of the metal template. tubitak.gov.trtubitak.gov.tr
Binuclear manganese(III) macrocyclic complexes have also been synthesized via template condensation reactions. tubitak.gov.trtubitak.gov.tr For example, Schiff base octaazamacrocyclic ligands have been formed from primary diamines and 3,6-dimethyl/diphenyl-4,5-diazaocta-3,5-diene-2,7-dione in the presence of Mn(III) acetate (B1210297). tubitak.gov.trtubitak.gov.tr Similarly, 16-membered macrocyclic complexes have been prepared through the template condensation of malonodihydrazide and acetaldehyde (B116499) with manganese(II) chloride, which is subsequently oxidized to Mn(III). orientjchem.org Another example involves the one-pot template synthesis of a [2+2] macrocycle with four oxamide (B166460) units in the presence of Mn(II), which can be oxidized to Mn(III). asianpubs.org
In some cases, the synthesis can be directed by the ligand itself without the need for a pre-formed metal-ligand complex. This has been demonstrated in the synthesis of pentanuclear Mn(III) complexes with a "twisted bow-tie" structure, where Schiff base ligands derived from 3,5-diamino-1,2,4-triazole direct the assembly of the final structure. rsc.org Furthermore, in situ ligand transformations, where the ligand is modified during the reaction, can lead to the formation of novel Mn(III) complexes. acs.org
Synthesizing Manganese(III) complexes in an aqueous medium is challenging due to the tendency of Mn(III) to disproportionate into Mn(II) and Mn(IV) oxide. orientjchem.org However, the use of appropriate ligands can stabilize the Mn(III) oxidation state in water.
One successful strategy involves the use of fluoride (B91410) ions, which have a notable stabilizing effect on Mn(III). orientjchem.org Mixed-ligand fluoromanganate(III) complexes have been prepared in aqueous solutions by reacting manganese oxides with hydrofluoric acid in the presence of other ligands like pyridine (B92270), ethylenediamine, or imidazole. orientjchem.orgresearchgate.net These complexes are stable and can be stored for extended periods. researchgate.net Similarly, mixed-ligand fluoromanganate(III) complexes with hydroxy-carboxylic acids as ancillary ligands have also been synthesized in an aqueous medium. researchgate.net
Another approach involves the use of strong complexing agents. For instance, manganese(III) acetate, which is insoluble in water, can react with strong complexing agents in an aqueous solution to form soluble Mn(III) complexes. tandfonline.com The resulting complexes can be crystallized by evaporating the water. tandfonline.com This method has been used to prepare thermodynamically stable manganese(III) complexes with hexadentate ligands derived from salicylaldehyde (B1680747) derivatives, which were found to be stable in aqueous soil slurries for extended periods. tandfonline.com
The synthesis of binuclear Mn(III,III) and mixed-valence Mn(III,IV) complexes with deprotonated D-mannose has also been achieved in aqueous solution. nih.gov The Mn(III,III) complex is formed first and can then be oxidized to the mixed-valence species. nih.gov
| Precursors | Ligand/Complexing Agent | Resulting Mn(III) Complex Type | Reference |
| MnO(OH), 40% HF | Pyridine, Ethylenediamine, Imidazole | Mixed-ligand fluoromanganate(III) | orientjchem.orgresearchgate.net |
| KMnO4, 40% HF | Citric acid, Tartaric acid | Mixed-ligand fluoromanganate(III) | researchgate.net |
| Manganese(III) acetate | Disodium X,X% - [alkylenebis(iminomethyl)] - 2,2% - dihydroxybenzoate | Schiff base complex | tandfonline.com |
| Mn(II) salt | D-mannose | Binuclear complex with deprotonated sugar | nih.gov |
Microwave-assisted synthesis has emerged as a valuable technique in coordination chemistry, offering advantages such as significantly reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. scispace.comtandfonline.comtandfonline.com This method has been successfully applied to the synthesis of various Manganese(III) coordination compounds.
The synthesis of mononuclear Mn(III) complexes with Schiff base ligands has been achieved through microwave irradiation. For example, a one-step reaction of 3-ethoxysalicylaldehyde, 1,2-diaminoethane, and a manganese(II) salt under microwave irradiation yielded a mononuclear Mn(III) complex. tandfonline.comtandfonline.com In another instance, 5,10,15,20-tetrakis(2-pyridyl)porphyrin (B123301) and its Mn(III) complex were synthesized using microwave heating in the presence of propionic acid. scispace.com
Microwave-assisted methods have also been employed for the synthesis of polynuclear Mn(III) complexes. A hexanuclear Mn(III) single-molecule magnet was synthesized using this technique. mdpi.com Furthermore, a manganese-based metal-organic framework (MOF) was prepared via a microwave-assisted solvothermal reaction of manganese(III) acetylacetonate (B107027) with biphenyl-4,4′-dicarboxylic acid. researchgate.net
The general procedure for microwave-assisted synthesis involves placing the reactants in a suitable solvent in a Teflon-lined autoclave, which is then subjected to microwave irradiation at a specific temperature and power for a short duration. tandfonline.com This rapid and efficient heating accelerates the reaction, leading to the formation of the desired product in a significantly shorter time frame than conventional methods. tandfonline.com
The utility of Manganese(III) in synthesis is often hampered by the lack of stable, easily handleable precursor compounds. chemistryviews.orgresearchgate.net Many simple Mn(III) halides, like MnCl3, are thermally unstable and must be prepared in situ for immediate use, often from impractical starting materials. chemistryviews.orgmdpi.com To address this, research has focused on the synthesis of bench-stable Mn(III) precursors that can be stored and used as needed.
A significant breakthrough in this area is the development of the complex [MnCl3(OPPh3)2] (where OPPh3 is triphenylphosphine (B44618) oxide). chemistryviews.orgresearchgate.netnih.gov This complex is a solid that is stable under ambient conditions and can be easily prepared. chemistryviews.org The synthesis involves reacting a solution of solvated MnCl3 with triphenylphosphine oxide, which results in the precipitation of the stable complex. chemistryviews.orgnih.gov An alternative one-pot synthesis involves the reaction of Mn(OAc)2, KMnO4, and Me3SiCl with Ph3PO in acetonitrile. chemistryviews.org
The [MnCl3(OPPh3)2] complex has proven to be a versatile precursor for other Mn(III) compounds. The triphenylphosphine oxide ligands are labile and can be readily substituted by other ligands, allowing for the synthesis of a variety of Mn(III) coordination complexes. chemistryviews.org For example, it has been used to synthesize {Tpm}MnCl3, where Tpm is tris(3,5-dimethyl-1-pyrazolyl)methane. chemistryviews.org
Another class of relatively stable Mn(III) precursors includes manganese(III) nitrate (B79036) complexes. mdpi.com The stabilization of Mn(III) is often achieved through the coordination of suitable ligands that satisfy the electronic and steric requirements of the metal center. orientjchem.org The development of such bench-stable precursors is crucial for expanding the accessibility and application of Manganese(III) chemistry. buffalo.edu
In many applications, particularly in catalysis and organic synthesis, the in situ generation of reactive species is a preferred strategy. This approach avoids the need to isolate and handle potentially unstable intermediates. Manganese(III) species are often generated in situ for immediate use in chemical reactions.
One common method for the in situ generation of Mn(III) is the oxidation of Mn(II) precursors. Commercially available and stable Mn(II) salts, such as manganese(II) acetate or manganese(II) chloride, are frequently used as starting materials. wiley-vch.de Oxidation to Mn(III) can be achieved using various oxidizing agents. For example, potassium permanganate (B83412) (KMnO4) can be used to oxidize Mn(II) to Mn(III) in the presence of suitable ligands that stabilize the Mn(III) state.
Another strategy involves the reduction of permanganate (MnO4-). For instance, the activation of permanganate with metal sulfides like molybdenum sulfide (B99878) (MoS2) or tungsten sulfide (WS2) has been shown to generate Mn(III) species in situ. acs.org In this process, the sulfide acts as a reducing agent, converting MnO4- to Mn(III), which is the active oxidant for the degradation of organic contaminants. acs.org
Electrochemical methods also provide a powerful means for the in situ generation of Mn(III). The electrochemical oxidation of Mn(II) species at an electrode surface can produce Mn(III) in a controlled manner. researchgate.netnih.gov This has been demonstrated in MnO electrocatalysts, where the in situ generation of Mn(III) and Mn(IV) species during the oxygen reduction reaction leads to enhanced catalytic activity. researchgate.netnih.gov
The in situ generation of Mn(III) can also be achieved through ligand-centered redox processes or by using specific reaction conditions that favor the formation of the trivalent state. wiley-vch.de The choice of method depends on the specific application and the required reactivity of the Mn(III) species.
Ligand Design and Coordination Modes in Manganese(III) Systems
The stability and properties of manganese(III) complexes are intrinsically linked to the nature of the ligands that coordinate to the metal center. The design of these ligands, from simple monodentate species to complex macrocycles, is a critical aspect of tuning the electronic and structural features of the resulting Mn(III) compounds.
Schiff Base Ligands in Manganese(III) Coordination
Schiff base ligands, formed from the condensation of a primary amine and an aldehyde or ketone, are among the most versatile and widely studied ligands in coordination chemistry. researchgate.net Their popularity stems from their straightforward synthesis and the ease with which their steric and electronic properties can be modified. In the context of Mn(III) coordination, Schiff bases, particularly those derived from salicylaldehyde and its derivatives, have proven to be exceptionally effective. These ligands typically coordinate to the Mn(III) ion through the phenolate (B1203915) oxygen and the imine nitrogen atoms. mdpi.comresearchgate.net
Porphyrin and Phthalocyanine Ligands in Manganese(III) Coordination
Porphyrins and their synthetic analogues, phthalocyanines, are macrocyclic ligands with a tetradentate N4 donor set that readily forms stable complexes with manganese(III). These complexes are of significant interest due to their relevance to biological systems, such as the active sites of certain enzymes, and their potential applications in catalysis and materials science. chalcogen.ronih.gov The porphyrin macrocycle provides a rigid, planar coordination environment for the Mn(III) ion.
A key feature of Mn(III) porphyrin chemistry is the lability of the axial coordination sites. duke.edu The Mn(III) ion in the porphyrin plane can coordinate one or two axial ligands, which significantly influences the electronic properties and reactivity of the complex. nih.gov The nature of these axial ligands can vary widely, from simple anions like chloride to neutral molecules such as pyridine, imidazole, or water. nih.govtcd.ieeco-vector.com The binding of these axial ligands can be studied to understand the fundamental aspects of coordination and can be used to model interactions in biological systems. nih.goveco-vector.com The coordination of different axial ligands can lead to changes in the spin state and geometry of the Mn(III) center. researchgate.net While five-coordinate square-pyramidal geometries are common, the coordination of a second axial ligand leads to a six-coordinate octahedral geometry. researchgate.netsioc-journal.cn
Polyamine and Cyclic Ligands in Manganese(III) Coordination
Polyamine ligands, both linear and cyclic, offer a diverse range of coordination environments for manganese(III). These ligands, which feature multiple nitrogen donor atoms, can encapsulate the metal ion, leading to highly stable complexes. The chelate effect provided by these polydentate ligands plays a crucial role in stabilizing the Mn(III) oxidation state. Cyclic polyamines, or macrocyclic ligands, are particularly effective in this regard. royalsocietypublishing.org
Complexes of Mn(III) with polyamine ligands have been investigated for their potential as mimics of manganese-containing enzymes. mdpi.comtandfonline.com The coordination of these ligands can result in various geometries, with octahedral being the most prevalent. The flexibility of the polyamine backbone allows it to adapt to the geometric preferences of the Mn(III) ion, including the distortions mandated by the Jahn-Teller effect. The synthesis of Mn(III) complexes with ligands such as 1,4,7,10,13-pentaazacyclopentadecane (B1330191) (aneN5) and its derivatives has been reported, showcasing the ability of these macrocycles to form stable Mn(III) species. mdpi.com The nature and denticity of the polyamine ligand dictate the final structure of the complex, which can range from mononuclear species to more complex multinuclear assemblies. nih.govfrontiersin.org
Halogen and Oxo Bridging Ligands in Multinuclear Manganese(III) Systems
The ability of manganese(III) centers to be linked by bridging ligands is a cornerstone of its coordination chemistry, leading to the formation of multinuclear complexes with interesting magnetic and catalytic properties. Halogen and oxo ligands are two of the most common and important types of bridging ligands in these systems.
Oxo-bridged manganese complexes are of particular significance due to their relevance to the oxygen-evolving complex in photosystem II. nih.gov Dinuclear Mn(III) complexes featuring a bis(μ-oxo) bridge, [Mn(III)(μ-O)2Mn(IV)], are well-established structural motifs. nih.govresearchgate.net The oxo ligands act as strong antiferromagnetic couplers between the manganese centers. Carboxylate ligands are often found alongside oxo bridges, providing additional structural support and influencing the electronic properties of the dimer. academie-sciences.fr Hexamanganese clusters with a [Mn6O8]6+ core, featuring multiple μ-oxo and μ3-oxo bridges, have also been synthesized, showcasing the complex structural possibilities. nih.gov
Halogen atoms, particularly chloride and azide (B81097), can also act as bridging ligands to form multinuclear Mn(III) assemblies. Azide, for instance, can bridge two Mn(III) centers in an end-to-end (μ-1,3) fashion, leading to the formation of one-dimensional polymeric chains. mdpi.comacademie-sciences.fr Methoxo-bridged dinuclear Mn(III) complexes have also been structurally characterized. ut.ac.ir These bridging ligands play a critical role in mediating magnetic interactions between the metal centers, leading to a wide range of magnetic behaviors.
Geometrical Aspects of Manganese(III) Coordination
The geometry of manganese(III) complexes is a direct reflection of the electronic configuration of the Mn(III) ion and the nature of the coordinating ligands. The high-spin d4 configuration of Mn(III) in an octahedral field (t2g3 eg1) results in an electronically degenerate ground state, making it susceptible to geometric distortions.
Octahedral Geometries in Manganese(III) Complexes
For a Mn(III) ion in an octahedral field, the eg orbitals (dx2-y2 and dz2) are degenerate and contain a single electron. To resolve this degeneracy, the octahedron distorts, most commonly through an elongation along one of the four-fold axes (the z-axis). bendola.comresearchgate.net This tetragonal elongation results in two long axial bonds and four shorter equatorial bonds. This type of distortion is frequently observed in the crystal structures of Mn(III) complexes with a variety of ligands, including Schiff bases, porphyrins, and polyamines. mdpi.comnih.govnih.govnih.gov The extent of the distortion depends on the nature of the ligands and the crystal packing forces. In some, less common cases, a compression along the z-axis can occur. bendola.com The Jahn-Teller distortion is a defining characteristic of Mn(III) coordination chemistry, profoundly influencing the bond lengths, spectroscopic properties, and reactivity of its octahedral complexes. mdpi.comrsc.org
Jahn-Teller Distortions in Trivalent Manganese Compounds
The phenomenon of Jahn-Teller (JT) distortion is a crucial aspect of the coordination chemistry of manganese(III) ions. As a high-spin d4 ion in an octahedral environment, Mn(III) possesses a degenerate electronic ground state (t2g3 eg1), which is inherently unstable. up.ac.zamdpi.com To remove this degeneracy and achieve a lower energy state, the coordination sphere undergoes a geometric distortion. mdpi.combendola.com This distortion most commonly manifests as an axial elongation, where two trans metal-ligand bonds are longer than the other four equatorial bonds. up.ac.za However, axial compression, though less common, is also observed. bendola.com
The magnitude and nature of the JT distortion are influenced by several factors, including the coordinating ligands and temperature. For instance, in a series of Mn(III) Schiff base complexes with an N4O2 donor set, the JT distortion is evident from the differences in Mn–N/O bond distances. nih.gov In some cases, thermal effects can influence the distortion, with the axially elongated axis becoming more pronounced at lower temperatures. nih.gov
The JT distortion has significant implications for the magnetic properties of Mn(III) complexes. The axial elongation in octahedral high-spin Mn(III) complexes leads to a large axial magnetic anisotropy, which is a key property for the development of single-molecule magnets (SMMs). nih.govresearchgate.net This anisotropy creates an energy barrier for the reversal of magnetization, a prerequisite for SMM behavior. nih.gov
Research has also explored the possibility of manipulating the JT distortion using external stimuli, such as light. Ultrafast laser excitation of certain Mn(III) complexes can induce a switch from an axially elongated to an axially compressed geometry. researchgate.netnih.gov This photoinduced JT switch offers a potential pathway for controlling the magnetic properties of these materials on extremely short timescales. nih.gov
The following table provides examples of Mn-O bond lengths in different Mn(III) complexes, illustrating the Jahn-Teller elongation.
| Complex | Average Equatorial Mn-O Bond Length (Å) | Average Axial Mn-O Bond Length (Å) | Reference |
| mer-[Mn(tfth)3] (RT) | 1.916 | 2.128 | up.ac.za |
| mer-[Mn(tfth)3] (LT) | 1.914 | 2.146 | up.ac.za |
| [Mn(acac)3] | 1.93 | 2.07 (calculated) | researchgate.net |
Table showing examples of Jahn-Teller distortion in Mn(III) complexes. RT = Room Temperature, LT = Low Temperature.
Multinuclear Manganese(III) Complexes and Clusters
The synthesis and characterization of multinuclear manganese(III) complexes, particularly dinuclear and trinuclear species, are of significant interest due to their relevance in bioinorganic chemistry and molecular magnetism. ub.edunih.govtandfonline.com These complexes often feature bridging ligands that mediate magnetic interactions between the metal centers.
Dinuclear Manganese(III) Complexes:
A variety of bridging moieties have been utilized to construct dinuclear Mn(III) complexes. These include alkoxo, phenoxo, and carboxylato groups. ub.eduacs.org For example, a dinuclear Mn(III) complex, (ac)Mn(bbml)2Mn(ac)2·3.5H2O, features two Mn(III) ions bridged by the oxygen atoms of two [bis(2-benzimidazolylmethyl)amino]ethanol (Hbbml) ligands, forming a bis(μ-alkoxo)dimanganese core with a Mn-Mn distance of 3.2103 Å. nih.gov
Doubly bridged μ-alkoxo-μ-X (where X can be pyrazolato or acetato) dinuclear Mn(III) complexes have also been synthesized and structurally characterized. acs.org The magnetic properties of these dinuclear complexes are highly dependent on the nature of the bridging ligands and the resulting Mn-O-Mn angles, which can lead to either ferromagnetic or antiferromagnetic coupling between the Mn(III) centers. tandfonline.com
The following table presents selected structural data for some dinuclear Mn(III) complexes.
| Complex | Bridging Ligands | Mn···Mn Distance (Å) | Mn-O(bridge)-Mn Angle (°) | Reference |
| [(ac)Mn(bbml)2Mn(ac)]2+ | μ-alkoxo | 3.2103 | - | nih.gov |
| [Mn2(L1)(pz)(MeOH)4] | μ-alkoxo, μ-pyrazolato | - | - | acs.org |
| [Mn2(L1)(OAc)(MeOH)4] | μ-alkoxo, μ-acetato | - | - | acs.org |
Table of selected dinuclear Manganese(III) complexes and their structural features.
Trinuclear Manganese(III) Complexes:
Trinuclear manganese complexes often exhibit interesting magnetic properties and can be found in linear or triangular arrangements. A linear mixed-valence trinuclear manganese complex, [Mn3(κ4-O,O',N,N'-L)2(μ-CH3O)2(μ-O,O'-CH3COO)2], contains a MnIII–MnII–MnIII core where the metal centers are bridged by alkoxo, carboxylate, and phenoxo groups. ub.edursc.org Magnetic susceptibility measurements indicated a weak antiferromagnetic interaction between the manganese ions. ub.edu
In another example, two new trinuclear manganese complexes, [Mn3(L1)(μ-OCH3)2(N3)2]·CH3OH and [Mn3(L2)(μ-OCH3)2(N3)2]·CH3OH, were synthesized and found to have angular Mn(III)–Mn(II)–Mn(III) cores. rsc.org The orientation of the Jahn-Teller distortion on the external Mn(III) ions was found to significantly influence the magnetic exchange interactions within the trinuclear unit. rsc.org
The assembly of manganese(III) building blocks into polymeric and extended coordination networks has led to materials with diverse structures and interesting magnetic properties. acs.orgias.ac.in These networks are often constructed using multifunctional ligands that can bridge multiple metal centers.
One-dimensional (1D) polymeric manganese(III) complexes have been synthesized using Schiff base ligands. For instance, a family of eight polymeric Mn(III) complexes with the general formula Mn(HL1,2)2X (where H2L1,2 are Schiff base ligands and X is a halide or pseudohalide) were found to possess a 1D polymeric structure. acs.org In these structures, the Mn(III) centers are connected by bridges formed from the Schiff base ligands, with intrachain Mn···Mn distances varying from 5.700(2) Å to 6.6950(4) Å. acs.org
Azide ligands are also effective linkers for creating extended manganese(III) structures. A novel azide-bridged polymeric manganese(III) Schiff base complex was found to have a 1D zigzag chain structure where individual Mn(III) units are connected through end-to-end μ-(1,3) azide bridges. mdpi.com
The use of dicarboxylate linkers with oxo-centered Mn(III)-salicylaldoximate triangular units has resulted in the formation of 1D and 2D extended complexes. nih.gov For example, in [Mn(III)6O2(salox)6(EtOH)4(phda)]n, Mn6 clusters are arranged in a 1D chain. nih.gov In another case, heteronuclear Mn3Na units were extended into a 2D network. nih.gov The magnetic behavior of these extended structures can range from single-molecule magnet behavior to dominant antiferromagnetic interactions. nih.gov
Electronic Structure and Advanced Spectroscopic Characterization of Manganese Iii
Advanced Spectroscopic Techniques for Manganese(III) Analysis
A suite of sophisticated spectroscopic methods is employed to probe the intricacies of Mn(III) centers. These techniques, each sensitive to different aspects of the ion's environment and electronic makeup, collectively offer a comprehensive understanding of Mn(III) compounds.
UV-Vis absorption spectroscopy is a fundamental tool for characterizing manganese(III) complexes, particularly Mn(III) porphyrins, which display distinctive spectral features. Unlike typical metalloporphyrins, the UV-Vis spectra of Mn(III) porphyrins are classified as "hyper" type, a consequence of the electronic interactions between the manganese d-orbitals and the porphyrin π-system. chalcogen.ronih.gov
The spectra of Mn(III) porphyrins are characterized by several key absorption bands. A hallmark of these complexes is a split Soret band, also referred to as bands V and VI, which are intense absorptions appearing between 350-500 nm. nih.govpsu.edu This splitting arises from the mixing of the porphyrin's π to π* transitions with porphyrin-to-metal charge-transfer (CT) transitions. acs.orgacs.org The intense band around 475 nm (band V) is often attributed to a charge transfer from the porphyrin's a1u(π) and a2u(π) orbitals to the manganese eg(dπ) orbitals. chalcogen.ro
In addition to the Soret region, weaker Q bands (typically labeled III and IV) are observed in the visible region, for instance, at 587 nm and 624 nm in MnTTPCl. chalcogen.ronih.gov The positions of these bands are sensitive to the porphyrin macrocycle's donor strength. acs.org Some Mn(III) complexes also exhibit weak near-infrared (NIR) bands, which have been assigned to porphyrin-to-manganese charge-transfer transitions. acs.org The electronic spectra of some tris-bidentate Mn(III) complexes show a relatively intense absorption band in the near-infrared region (5,500-10,000 cm⁻¹) and a stronger, often multiple, absorption around 20,000 cm⁻¹. scispace.com The specific energies and intensities of these bands can be influenced by the axial ligands and the solvent environment. psu.eduacs.org
Table 1: Representative UV-Vis Absorption Bands for Selected Mn(III) Porphyrin Complexes
| Compound | Band III (nm) | Band IV (nm) | Band V (Soret) (nm) | Band Va (nm) | Band VI (nm) | Solvent |
| Aquo(chloro)(protoporphyrin IX dimethyl ester)manganese(III) | ~620 | ~580 | ~470 | ~390 | ~370 | Chloroform |
| Aquo(chloro)tetraphenylporphinmanganese(III) | ~625 | ~585 | ~480 | ~400 | ~375 | Chloroform |
| MnTTPCl | 624 | 587 | 475 | 397 | 371 | Not Specified |
| Data sourced from multiple studies and may represent approximate values. chalcogen.roacs.org |
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like high-spin Mn(III) (S=2). nih.gov Due to its integer spin and often large zero-field splitting (ZFS), conventional perpendicular-mode EPR at X-band frequency is often silent for Mn(III) complexes. nih.govjeol.com However, parallel-mode EPR and high-frequency and high-field EPR (HFEPR) are highly effective for characterizing these systems. nih.govjeol.comescholarship.org
The EPR spectra of Mn(III) are governed by the spin Hamiltonian, which includes the electron Zeeman interaction, the ZFS parameters (D, the axial component, and E, the rhombic component), and the hyperfine coupling to the 55Mn nucleus (I=5/2). nih.govnih.gov The ZFS parameters provide critical information about the symmetry and coordination environment of the Mn(III) ion. nih.gov A negative D value is often indicative of a five-coordinate square-pyramidal or a six-coordinate geometry with a specific ground state. escholarship.org
For instance, HFEPR studies on Mn(TSP) in a frozen aqueous solution yielded spin Hamiltonian parameters of S=2, D = -3.16 cm⁻¹, E=0, and an isotropic g=2.00. nih.gov Similarly, Mn(salen) in frozen organic solutions showed D = -2.47 cm⁻¹ and |E| = 0.17 cm⁻¹. nih.gov In another study, multi-frequency EPR on Mn(III) reconstituted myoglobin (B1173299) determined highly accurate ZFS parameters of D = -3.79 cm⁻¹ and |E| = 0.08 cm⁻¹. nih.gov These parameters are sensitive to the coordination and symmetry of the ligands. nih.gov The hyperfine splitting and axial zero-field splitting are diagnostic of the coordination environment of the Mn(III) site. nih.gov
Table 2: Selected EPR Parameters for High-Spin Mn(III) Complexes
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of the absorbing atom. For Mn(III) complexes, XAS at the Mn K-edge provides information on the oxidation state and coordination environment of the manganese center. The position and features of the K-edge are sensitive to the effective charge on the Mn ion.
Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillations on the high-energy side of the absorption edge. Analysis of the EXAFS region provides precise information about the number, type, and distances of the atoms in the immediate vicinity of the Mn(III) ion. This technique is particularly valuable for determining metal-ligand bond lengths in non-crystalline or complex biological samples.
Resonance Raman (rRaman) spectroscopy is a vibrational technique that provides enhanced signals for vibrational modes associated with an electronic transition. By tuning the laser excitation wavelength to coincide with an absorption band of a Mn(III) complex, specific vibrations can be selectively amplified, offering detailed structural information. researchgate.net
For Mn(III) porphyrins, rRaman has been instrumental in assigning electronic transitions. ias.ac.in Excitation into the charge-transfer band around 476 nm selectively enhances certain porphyrin modes, confirming the CT nature of this transition. ias.ac.in Furthermore, rRaman is sensitive to the axial ligands coordinated to the manganese center. nih.govpnas.org Low-frequency Raman spectra (100–500 cm⁻¹) of Mn(III) etioporphyrin I complexes show significant differences depending on the axial halide, allowing for the assignment of pure Mn-halide vibrations. aip.org The technique can also be used to monitor the redox state of manganese porphyrins, as the vibrational frequencies of the porphyrin macrocycle are sensitive to the oxidation state of the central metal ion. researchgate.net The wavenumber positions of Raman bands in the high-frequency region are sensitive to the core size, axial ligation, and electron density of the central metal ion. researchgate.net
For example, in mixed ligand Mn(III) complexes involving acetylacetonate (B107027), characteristic bands for ν(C=O) and ν(C=C) are observed, along with weak bands in the 616-667 cm⁻¹ region corresponding to the Mn-O stretching vibration (ν(Mn-O)). sryahwapublications.com The presence of bands in the 974-1080 cm⁻¹ range can suggest the coordination of acetylacetonate ligands to the Mn(III) center. sryahwapublications.com The IR spectra of malonate-containing Mn(III) complexes have been found to be similar and could not distinguish between bis- and tris-malonato species. surrey.ac.uk In studies of σ-alkane complexes of manganese, IR spectroscopy was used to identify the formation of transient dicarbonyl species. rsc.org
For example, the crystal structure of a dinuclear manganese(III) complex, [Mn₂(msap)(μ-CH₃COO)₂(CH₃COO)(CH₃OH)], revealed that the two Mn(III) ions are bridged by an alkoxido-oxygen and two μ-acetato groups. researchgate.net In another study, the structure of AsPh₄[Mn(mal)₂(H₂O)₂] showed two independent Mn(III) ions in elongated octahedral environments with four oxygen atoms from two malonate ligands in the equatorial plane and two water molecules in the axial positions. acs.org This Jahn-Teller distortion is a common feature of high-spin d⁴ Mn(III) complexes. Structural analyses of a mononuclear Mn(III) complex with a flexible hexadentate ligand have even revealed the existence of high-spin, low-spin, and intermediate-spin states at different temperatures. rsc.org The data obtained from X-ray diffraction, such as Mn-O and Mn-N bond lengths, are crucial for correlating structural features with spectroscopic and magnetic properties. mdpi.comrsc.org
Table 3: Selected Crystallographic Data for Mn(III) Complexes
| Compound | Crystal System | Space Group | Key Structural Feature | Mn-Mn Distance (Å) |
| [Mn₂(msap)(μ-CH₃COO)₂(CH₃COO)(CH₃OH)] | Monoclinic | P2₁/n | Dinuclear, alkoxido and acetato bridged | - |
| AsPh₄[Mn(mal)₂(H₂O)₂] | Triclinic | P-1 | Mononuclear, elongated octahedral geometry | - |
| Trinuclear Mn(III) complex 1 | Monoclinic | C2/c | Trinuclear {Mn₃(μ₃-O)} core | 3.232 - 3.270 |
| Trinuclear Mn(III) complex 2 | Triclinic | P-1 | Trinuclear {Mn₃(μ₃-O)} core | 3.253 - 3.279 |
| [MnCl(H₂O)(L)]·H₂O·C₂H₅OH | Orthorhombic | Pbca | Mononuclear, six-coordinate | - |
| Data compiled from various X-ray diffraction studies. researchgate.netacs.orgmdpi.comnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Manganese(III) Systems
Nuclear Magnetic Resonance (NMR) spectroscopy, a technique not extensively applied to Manganese(III) coordination complexes due to their common paramagnetic nature (S=2), has proven to be a valuable tool for their characterization. acs.org Despite the challenges posed by paramagnetism, which can complicate the acquisition and interpretation of NMR spectra, it is possible to obtain well-resolved, isotropically shifted ¹H NMR spectra for high-spin Mn(III) complexes. acs.orgacs.org
The paramagnetic nature of Mn(III) centers leads to significant isotropic shifts in the NMR resonances of ligand protons. acs.org These shifts have been effectively used to assign specific ligand protons in symmetrically substituted paramagnetic [(R,R'-SALOPHEN)Mn(III)]⁺ and [(R,R'-SALOPHEN)Mn(III)]₂(μ-O) complexes. acs.org For instance, in a mononuclear Mn(III) complex, phenolate (B1203915) protons have been observed at chemical shifts of -21.9 (5'-H) and -23.8 (4'-H) ppm, with a broader resonance at +28.1 ppm assigned to a proton on the propane (B168953) backbone. acs.org The application of diamagnetic suppression routines can enhance the observation of these rapidly relaxing paramagnetic signals while minimizing interference from solvent residues and diamagnetic impurities. acs.org
NMR spectroscopy is also a sensitive method for observing the binding of axial ligands to the Mn(III) center. Studies have successfully monitored the coordination of ligands such as acetate (B1210297), methanol, water, and pyridine (B92270) to Mn(III) monomers and dimers. acs.org Furthermore, multinuclear NMR, including ¹⁹F NMR, has been employed to probe interactions in the solution state. For example, ¹⁹F NMR data have confirmed that a hydrogen bond between an axially bound water molecule and a PF₆⁻ counteranion, observed in the solid state, is maintained in a CD₃OD solution. acs.org
The relaxation mechanism of water protons in the presence of Mn(III) complexes, such as manganese(III) meso-tetra(4-sulfonatophenyl)porphine chloride (Mn(III)TSPP), has been a subject of detailed study due to its relevance in magnetic resonance imaging (MRI). nih.govacs.org The NMR relaxation mechanism in these S=2 systems is unique, with zero-field splitting (zfs) interactions playing a crucial role in the electron spin dynamics. nih.gov The shape of the R₁ magnetic relaxation dispersion (MRD) profile is primarily determined by the tetragonal fourth-order zfs tensor component, B₄⁴, which splits the levels of the mₛ = ±2 non-Kramers doublet. nih.govacs.org
A summary of representative ¹H NMR chemical shifts for a paramagnetic Mn(III) complex is presented below:
| Proton Assignment | Chemical Shift (ppm) |
| 5'-H (phenolate) | -21.9 |
| 4'-H (phenolate) | -23.8 |
| 2-C proton (propane backbone) | +28.1 |
Table based on data from Structurally diverse manganese(III) Schiff base complexes: solution speciation via paramagnetic proton NMR spectroscopy and elec. acs.org
Two-Dimensional Correlation Spectroscopy (2D-COS) and Perturbation-Correlation Moving Window Two-Dimensional Correlation Spectroscopy (PCMW2D) in Manganese(III) Research
Two-dimensional correlation spectroscopy (2D-COS) and its extension, perturbation-correlation moving window two-dimensional correlation spectroscopy (PCMW2D), are advanced analytical techniques that reveal complex relationships within spectral data. spectroscopyonline.comspectroscopyonline.com These methods are particularly useful for analyzing a series of spectra collected under a specific perturbation, such as changes in temperature, time, or concentration. spectroscopyonline.com By generating correlation maps, these techniques can identify sequential and simultaneous changes in different spectral features, providing insights that are not apparent in one-dimensional spectra. spectroscopyonline.comvietnamjournal.ru
In the context of Manganese(III) research, these advanced spectroscopic techniques have been instrumental in elucidating the intricate relationship between spin and phonon vibrations in the multiferroic material hexagonal lutetium manganese(III) oxide (h-LuMnO₃). spectroscopyonline.com By analyzing the temperature-dependent Raman spectra of a single crystal of h-LuMnO₃, researchers utilized 2D-COS and PCMW2D to gain valuable insights into the spin-phonon coupling phenomenon. spectroscopyonline.com
2D-COS involves acquiring a series of spectra while systematically varying a parameter. spectroscopyonline.com The resulting two-dimensional spectra contain cross-peaks that indicate correlations between different spectral features, revealing how they change in relation to one another. spectroscopyonline.com This allows for the identification of coordinated molecular motions and interactions.
PCMW2D is a more focused development of 2D-COS that analyzes the dynamic changes within a system by applying a moving window along the diagonal of the 2D spectra. spectroscopyonline.commagtech.com.cn This approach allows for the examination of spectral correlations within specific regions of the perturbation, enabling the identification of changes that occur in response to the perturbation and offering a deeper understanding of the underlying processes. spectroscopyonline.comnih.gov The synchronous and asynchronous PCMW2D correlation spectra have been found to be similar to the first and negative second perturbation derivative spectra of the original data, respectively. nih.gov
The application of 2D-COS and PCMW2D to the Raman spectra of h-LuMnO₃ has provided a powerful method for investigating couplings and transitions in this Mn(III)-containing multiferroic material. spectroscopyonline.com These techniques have shed light on the complex interplay between spin and phonon vibrations, which is crucial for understanding the material's magnetoelectric properties. spectroscopyonline.com
Spin States and Magnetic Properties of Manganese(III) Complexes
High-Spin vs. Low-Spin Configurations in Trivalent Manganese
The trivalent manganese ion (Mn³⁺) possesses a 3d⁴ electron configuration, which allows for both high-spin and low-spin states in octahedral complexes, depending on the nature of the surrounding ligands. vaia.com The distinction between these two spin states is governed by the ligand field strength, which dictates the magnitude of the energy separation (Δ) between the t₂g and e_g sets of d-orbitals. vaia.comlibretexts.org
High-Spin Configuration: In the presence of weak-field ligands, the energy gap (Δ) between the t₂g and e_g orbitals is small. vaia.com Consequently, it is energetically more favorable for the four d-electrons to occupy the orbitals singly before pairing up, resulting in the electronic configuration t₂g³e_g¹. rsc.org This configuration maximizes the number of unpaired electrons, leading to a high-spin state with a total spin S=2. bendola.comresearchgate.net High-spin Mn(III) complexes are common. bendola.com
Low-Spin Configuration: With strong-field ligands, the energy separation (Δ) is large. vaia.com In this scenario, the energy cost of placing an electron in the higher-energy e_g orbitals is greater than the energy required to pair electrons in the lower-energy t₂g orbitals. This leads to a t₂g⁴ configuration, resulting in a low-spin state with fewer unpaired electrons. vaia.comquora.com
Theoretical and Experimental Investigations of Magnetic Coupling Mechanisms in Multinuclear Manganese(III) Systems
The magnetic properties of multinuclear manganese(III) systems are dictated by the magnetic exchange interactions between the individual Mn(III) centers. These interactions can be either ferromagnetic (aligning the spins parallel) or antiferromagnetic (aligning the spins antiparallel) and are mediated through various pathways.
Superexchange through Bridging Ligands: The dominant mechanism for magnetic coupling in many multinuclear Mn(III) complexes is superexchange, which occurs through the orbitals of bridging ligands. researchgate.netdiva-portal.org The nature and strength of this interaction are highly sensitive to the geometry of the bridge, including bond lengths and angles. ufl.edu In μ-oxo bridged Mn(III) dimers, for example, the superexchange interaction via the oxo bridges is the primary contributor to the magnetic coupling, even in cases with short Mn-Mn distances. acs.org
Hydrogen Bonding: Non-covalent interactions, particularly hydrogen bonds, can also serve as significant pathways for magnetic exchange. rsc.org In some supramolecular dimeric Mn(III) complexes, the magnetic coupling is primarily mediated by hydrogen bonds between coordinated solvent molecules and phenoxo oxygen atoms of the ligands. rsc.orgacs.org These interactions, although weaker than covalent bonds, can lead to observable antiferromagnetic coupling. acs.org
Theoretical Investigations using Density Functional Theory (DFT): DFT calculations have become an indispensable tool for understanding and quantifying the magnetic exchange interactions in multinuclear Mn(III) systems. nih.govrsc.org These theoretical studies can reproduce experimental magnetic susceptibility data with good accuracy, providing reliable estimates of the exchange coupling constants (J). nih.gov
DFT studies on {Mn(III)₂Gd(III)} clusters have revealed that the Mn(III)···Mn(III) coupling is typically antiferromagnetic. nih.gov Furthermore, these calculations have established magneto-structural correlations, demonstrating that parameters such as the Mn-O-Gd bond angle and Mn-O-Gd-O dihedral angle are key in determining the sign and magnitude of the {Mn(III)···Gd(III)} coupling. nih.gov The orientation of the Jahn-Teller axes of the Mn(III) ions has also been identified as a crucial factor influencing the nature of the magnetic coupling. nih.gov
In covalently linked Mn₃ single-molecule magnet dimers, the magnetic interaction can be tuned from ferromagnetic to antiferromagnetic by applying external pressure, which alters the bond angles within the linking group. ufl.edu Theoretical models, such as the valence bond configuration interaction (VBCI) model, have been used to analyze DFT results and have shown that the exchange coupling in some systems is governed by a spin-polarization mechanism. researchgate.net
A summary of magnetic coupling in a selection of multinuclear manganese systems is presented below:
| System | Coupling Type | J value (cm⁻¹) | Mediating Pathway |
| [Mn₂(μ-O)₃(tmtacn)₂]²⁺ | Antiferromagnetic | -780 | μ-oxo bridges |
| Radical-bridged Mn(II)₂ complex | Antiferromagnetic | -157 | Radical bridging ligand |
| Supramolecular Mn(III) dimers | Antiferromagnetic | -0.52 to -1.05 | Hydrogen bonds |
| Mn(III)-NC-Fe(III)-CN-Mn(III) | Ferromagnetic | - | Cyanide bridges |
Table compiled from data in Magnetic Exchange in [Mn2(μ-O)3(tmtacn)2]2+: Metal−Metal Bonding or Superexchange?, acs.org A series of tetraazalene radical-bridged M 2 (M = Cr III , Mn II , Fe II , Co II ) complexes with strong magnetic exchange coupling, rsc.org Towards a better understanding of magnetic exchange mediated by hydrogen bonds in Mn(III)/Fe(III) salen-type supramolecular dimers, rsc.org and Trinuclear Mn-III-NC-Fe-III-CN-Mn-III ferromagnetic system. researchgate.net
Redox Chemistry and Reaction Mechanisms of Manganese Iii
Fundamental Redox Potentials of Manganese(III)/Manganese(II) Couples
The redox potential of the Mn(III)/Mn(II) couple is a fundamental parameter that dictates the thermodynamic feasibility of its participation in electron transfer reactions. For the hexaaquo Mn(III) ion, the standard reduction potential (E°') is +1.51 V versus the normal hydrogen electrode (NHE), indicating that Mn(III) is a potent oxidizing agent. researchgate.netportlandpress.com However, this value is significantly influenced by the chemical environment, particularly by the presence of ligands that can stabilize one oxidation state over the other.
The protein environment in manganese-dependent enzymes, for instance, can modulate the redox potential of the Mn(III)/Mn(II) couple to suit specific biological functions. portlandpress.com In oxalate (B1200264) oxidase, the redox potential is estimated to be in the range of +0.4 V to +1.0 V. portlandpress.com This modulation is crucial for the enzyme's catalytic activity.
Ligand complexation plays a critical role in tuning the redox potential. The presence of different ligands can shift the redox potential over a wide range. For example, in a series of manganese complexes with isoindoline-based ligands, the Mn(III)/Mn(II) redox potentials were found to span a 561 mV range, from 388 mV to 948 mV vs. SCE, by varying the aryl substituent on the ligand. mdpi.com Similarly, electronic modifications to the aromatic component of other ligand systems have been shown to tune the Mn(II)/Mn(III) redox potential over a range of 0.30 V (E1/2 = 0.27–0.57 V). acs.org This tunability is a key factor in the design of manganese-based catalysts and redox-responsive MRI probes. mdpi.comacs.org
The pH of the solution also has a significant impact on the redox potential. For instance, the redox potential of the Mn(III)/Mn(II) couple in the presence of pyrophosphate is strongly pH-dependent, which in turn affects its ability to oxidize substrates like ciprofloxacin. diva-portal.org
Table 1: Standard Reduction Potentials of Selected Manganese Couples
| Half-Reaction | Standard Potential (E°) (volts) |
| MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l) | +1.51 |
| Mn³⁺(aq) + e⁻ → Mn²⁺(aq) | +1.51 researchgate.netportlandpress.com |
| MnO₂(s) + 4H⁺(aq) + 2e⁻ → Mn²⁺(aq) + 2H₂O(l) | +1.23 |
Electron Transfer Kinetics and Pathways Involving Manganese(III)
The kinetics of electron transfer reactions involving Manganese(III) are complex and can proceed through different pathways, primarily categorized as inner-sphere and outer-sphere mechanisms. The specific pathway is influenced by the nature of the reactants and the surrounding ligands. bhu.ac.inyork.ac.uk
Inner-Sphere vs. Outer-Sphere Electron Transfer in Manganese(III) Reactions
In an outer-sphere electron transfer reaction, the coordination shells of both the oxidant and the reductant remain intact during the electron transfer process. bhu.ac.inyork.ac.ukdavuniversity.org This mechanism is typical for reactions between substitutionally inert complexes where the electron tunnels through the ligand shells. bhu.ac.in The rate of outer-sphere electron transfer is influenced by the reorganization energy of the reactants and the thermodynamic driving force of the reaction. geologyscience.ru
Conversely, an inner-sphere electron transfer mechanism involves the formation of a bridged complex where a ligand is shared between the oxidant and the reductant. bhu.ac.inyork.ac.ukdavuniversity.org This pathway requires at least one of the reactants to be substitutionally labile to allow for the formation of the bridge. york.ac.ukdavuniversity.org The electron is then transferred through this bridging ligand. The nature of the bridging ligand can significantly affect the rate of electron transfer. davuniversity.org
The choice between an inner-sphere and outer-sphere mechanism can be influenced by the lability of the ligands. geologyscience.ru For example, the reduction of [Co(NH₃)₆]³⁺ by [Cr(H₂O)₆]²⁺ proceeds via an outer-sphere mechanism, but if one of the ammonia (B1221849) ligands on cobalt is replaced by a chloride ion, the reaction switches to an inner-sphere mechanism, which is significantly faster. bhu.ac.in
Ligand-Mediated Electron Transfer Processes in Manganese(III) Systems
Ligands play a crucial role in mediating electron transfer in Manganese(III) systems. The nature of the ligand can influence both the rate and the mechanism of the reaction. For instance, in the decomposition of manganese(III) EDTA complexes, both outer-sphere and intramolecular electron transfer from EDTA to Mn(III) have been observed. dss.go.th In contrast, the reaction with citrate (B86180) involves inner-sphere electron transfer from citrate to Mn³⁺. dss.go.th
Ligands can also participate in proton-coupled electron transfer (PCET) reactions. In many manganese-containing enzymes, the electron transfer to or from the manganese center is coupled with the transfer of a proton. nih.gov For example, in manganese superoxide (B77818) dismutase, the oxidation state of manganese shuttles between Mn(III) and Mn(II), and this is accompanied by a change in the protonation state of a coordinated water molecule. nih.gov In synthetic systems, electron-deficient ligands have been shown to enhance the oxidative reactivity of Mn(III)-hydroxo centers in PCET reactions. nih.govrsc.org
Disproportionation Reactions of Manganese(III) in Aqueous Solution
2Mn³⁺(aq) + 2H₂O(l) ⇌ Mn²⁺(aq) + MnO₂(s) + 4H⁺(aq)
The stability of Mn(III) against disproportionation is highly dependent on pH and the presence of complexing ligands. dss.go.th At neutral pH, the disproportionation of aqueous Mn(III) is spontaneous. dss.go.th However, the reaction can be slowed down at low pH and by increasing the concentration of Mn(II). dss.go.th
Complexing agents, such as pyrophosphate, can stabilize Mn(III) and inhibit disproportionation. dss.go.thresearchgate.netnih.govacs.org Mn(III)-pyrophosphate complexes are relatively stable at circumneutral pH but are susceptible to disproportionation at acidic or basic pH values. nih.govacs.org The kinetics of this disproportionation can be autocatalytic, where the manganese oxide product catalyzes further reaction. researchgate.netnih.govacs.org
Oxidative Reactivity of Manganese(III) Species
Manganese(III) species are potent oxidants and play a significant role in various chemical and biological oxidation processes. The reactivity of Mn(III) is influenced by its coordination environment and can be harnessed for catalytic applications.
Manganese(III)–Hydroperoxo and Peroxo Species in Catalytic Oxidation
In the presence of hydrogen peroxide or molecular oxygen, Manganese(III) can form highly reactive hydroperoxo (Mn(III)-OOH) and peroxo (Mn(III)-OO) species. These intermediates are implicated in the catalytic cycles of both manganese-containing enzymes and synthetic oxidation catalysts. researchgate.netpnas.orgresearchgate.netresearchgate.net
The formation of a Mn(III)-hydroperoxo intermediate is a commonly proposed step in the mechanism of manganese-catalyzed hydrocarbon oxidation reactions using hydrogen peroxide. researchgate.netresearchgate.net This intermediate can then decay, often through heterolytic O-O bond cleavage, to generate a highly reactive Mn(V)-oxo species, which is the primary oxidant responsible for substrate oxidation. researchgate.netresearchgate.net
While Mn(III)-hydroperoxo complexes are often transient and difficult to isolate, their existence is supported by spectroscopic and kinetic studies. mit.eduacs.orgrsc.orgmit.edu In some cases, stable Mn(III)-peroxo complexes have been synthesized and characterized, providing valuable insights into their reactivity. researchgate.netscispace.com For instance, a manganese(III)-peroxo complex has been shown to react with aldehydes via a hydrogen atom abstraction mechanism. scispace.com
The formation of these reactive manganese-oxygen species is a key strategy in the design of catalysts for selective oxidation of C-H bonds and other challenging organic transformations. researchgate.netmit.eduacs.orgmit.edu
Manganese(III)–Iodosylarene Adducts in Oxidative Processes
Manganese(III)–iodosylarene adducts have been identified as significant intermediates in oxidation reactions catalyzed by manganese complexes. google.com These adducts are typically formed by the reaction of a manganese(III) complex with an iodosylarene (ArIO). osti.govacs.org The nature of the supporting ligand on the manganese center and the reaction conditions, such as temperature, play a crucial role in the subsequent reactivity of these adducts. osti.govacs.org
Research has demonstrated that Mn(III)-iodosylarene porphyrin adducts, synthesized by reacting electron-deficient Mn(III) porphyrin complexes with iodosylarene at low temperatures, are competent oxidants. osti.govacs.org These species have been characterized using various spectroscopic techniques. osti.govacs.org In the epoxidation of olefins, these adducts have shown high chemoselectivity and stereoselectivity, yielding epoxides as the primary products with minimal formation of allylic oxidation products. osti.govacs.org For instance, the reaction with cyclohexene (B86901) exclusively produces cyclohexene oxide, and cis- and trans-stilbenes are oxidized to their corresponding epoxides. osti.govacs.org
The role of the Mn(III)-iodosylarene adduct as the active oxidant is particularly evident at low temperatures. osti.govacs.org However, at higher temperatures or when using more electron-rich manganese(III) porphyrin catalysts, the reaction pathway can shift. osti.govacs.org Under these conditions, the Mn(III)-iodosylarene adduct may convert to a high-valent manganese-oxo species, which then acts as the primary oxidant, leading to a different product distribution that includes allylic oxidation products. osti.govacs.org This has led to the "multiple-oxidant" hypothesis, where both the metal-iodosylarene adduct and a high-valent metal-oxo species can act as potential oxidants. nih.govfrontiersin.org
Beyond porphyrin systems, a mononuclear nonheme manganese(III)–iodosylarene complex, [MnIII(TBDAP)(OIPh)(OH)]2+, has been synthesized and structurally characterized. google.com This complex is capable of performing various oxidative reactions, including C-H bond activation, sulfoxidation, and epoxidation. google.com Kinetic studies, including isotope labeling experiments, have indicated the electrophilic nature of this Mn−iodosylarene adduct. google.com
Density functional theory (DFT) calculations have been employed to further elucidate the structure-function relationship and reaction mechanisms of these adducts. nih.govfrontiersin.org For the [MnIII(TBDAP)(OIPh)(OH)]2+ complex, theoretical studies support its role as an electrophilic agent. nih.govfrontiersin.org The calculations revealed different mechanistic pathways depending on the substrate. In sulfoxidation reactions, the adduct acts as a stepwise one-electron plus one-electron (1e+1e) oxidant. frontiersin.org For the C-H bond activation of 9,10-dihydroanthracene, a novel ionic hydride transfer/proton transfer (HT/PT) mechanism was proposed. frontiersin.org
Reductive Transformations Involving Manganese(III)
Manganese(III) can undergo reductive transformations, playing a role in various chemical and biogeochemical processes. These transformations often involve the reduction of Mn(III) to Manganese(II) (Mn(II)).
One significant pathway for the formation and subsequent reduction of Mn(III) occurs in environmental systems. Redox-driven reactions at the surface of manganese(IV) oxides involving adsorbed Mn(II) can lead to the release of dissolved Mn(III)-ligand complexes through a comproportionation reaction. researchgate.netdiva-portal.org This Mn(III) can then be subject to further reduction.
The reductive reactivity of well-defined Mn(III) complexes has also been investigated. For instance, the reaction of a Mn(III)-salen complex with hydride-reducing reagents has been explored to understand its stability and potential for transformation. mdpi.com While the specific outcomes for the manganese complex were noted as being complicated, this line of research points to the potential for direct reductive pathways of Mn(III) complexes. mdpi.com
The cycling between manganese oxidation states is a key aspect of its chemistry. Electrochemical studies have shown that the transformation between Mn(II) and Mn(IV) often proceeds through a two-step, one-electron transfer mechanism, highlighting the central role of Mn(III) as an intermediate. gatech.edu Fluctuating redox conditions, common at oxic-anoxic interfaces in natural environments, drive the formation of interlayer Mn(III) in layered manganese oxides, which is a critical step in the transformation of these minerals. gatech.edu
Catalytic Applications of Manganese Iii Compounds
Manganese(III)-Mediated Organic Transformations
The utility of manganese(III) in organic synthesis is highlighted by its role in a variety of transformations, including oxidative radical cyclizations, epoxidation of alkenes, and sulfoxidation of thioethers. These reactions often proceed under mild conditions and can exhibit high levels of regio- and stereoselectivity, making them valuable methods for the synthesis of natural products and other biologically active molecules. wikipedia.orgmdpi.com
Manganese(III) acetate (B1210297) is a widely used reagent for initiating oxidative radical cyclizations. mdpi.com The process typically begins with the single-electron oxidation of an enolizable carbonyl compound by manganese(III) acetate to generate an α-oxoalkyl radical. wikipedia.org This radical can then participate in intermolecular or intramolecular addition reactions with unsaturated systems, such as alkenes and alkynes, to form new carbon-carbon bonds. wikipedia.org
In intermolecular radical cyclizations, the initially formed radical adds to a separate unsaturated molecule. These reactions can be used to synthesize a variety of acyclic and heterocyclic compounds. The yields of these reactions are often moderate. wikipedia.org For instance, the manganese(III) acetate mediated radical cyclization of various 1,3-dicarbonyl compounds with alkenes has been shown to produce dihydrofuran derivatives in good yields. tubitak.gov.tr The stability of the intermediate radical formed after the initial intermolecular addition plays a crucial role in determining the reaction's success and yield. tubitak.gov.trrsc.org
| 1,3-Dicarbonyl Compound | Alkene | Product | Yield (%) |
|---|---|---|---|
| Dimedone | 1,1-Diphenyl-1-butene | Tetrahydrobenzofuran derivative | 77 |
| 2,4-Pentanedione | 1,1-Diphenyl-1-butene | 4,5-Dihydrofuran derivative | 72 |
| Ethyl acetoacetate | 1,1-Diphenyl-1-butene | 4,5-Dihydrofuran derivative | 63 |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | 1,1-Diphenyl-1-butene | 3-Trifluoroacetyl-4,5-dihydrofuran derivative | 74 |
| 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione | 1,1-Diphenyl-1-butene | 3-Trifluoroacetyl-4,5-dihydrofuran derivative | 78 |
Intramolecular radical cyclizations are particularly powerful for the construction of cyclic and polycyclic systems. wikipedia.org In these reactions, the radical and the unsaturated moiety are part of the same molecule. This proximity often leads to higher efficiency and selectivity compared to their intermolecular counterparts. wikipedia.org Manganese(III) acetate has been effectively used to initiate the intramolecular cyclization of α-carbonylalkyl radicals onto carbon-carbon multiple bonds, leading to the formation of various ring systems. researchgate.net The regioselectivity of the cyclization is often governed by Baldwin's rules, with 6-exo cyclizations being common. researchgate.net
| Substrate | Product | Cyclization Mode | Yield (%) |
|---|---|---|---|
| α-Substituted N-[(E)-Stilben-2-yl]acetamide | 3-Substituted 2-quinolinone | 6-exo-dig | Good |
| Unsaturated β-keto ester | Bicyclic azide (B81097) (after trapping with NaN3) | - | 30-80 |
| Unsaturated malonate ester | Bicyclic azide (after trapping with NaN3) | - | 30-80 |
Tandem cyclization reactions initiated by manganese(III) acetate allow for the rapid construction of complex polycyclic frameworks from relatively simple acyclic precursors. wikipedia.org These reactions involve a sequence of intramolecular radical cyclizations, where the radical formed after the first cyclization engages in a subsequent ring-closing event. These strategies have been successfully applied in the synthesis of natural products. mdpi.com The use of a co-oxidant, such as copper(II) acetate, can be beneficial in these tandem processes to facilitate the oxidation of the intermediate radical species. wikipedia.orgmdpi.com
| Substrate Type | Key Transformation | Co-oxidant | Product Type |
|---|---|---|---|
| Dialkene | 5-exo lactonization followed by 7-endo cyclization | Copper(II) acetate | Seven-membered ring system |
| Carbonyl compounds with pendant unsaturated moieties | Sequential intramolecular cyclizations | Not always required | Complex carbocyclic frameworks |
Manganese(III) complexes, particularly those involving salen and porphyrin ligands, are effective catalysts for the epoxidation of alkenes. mdpi.commdma.ch These reactions are of significant interest due to the importance of epoxides as versatile intermediates in organic synthesis. The catalytic cycle is generally believed to involve a high-valent manganese(V)-oxo species as the active oxidant. researchgate.net A variety of terminal oxidants can be employed, including sodium hypochlorite, iodosylbenzene, and hydrogen peroxide. researchgate.netiitm.ac.in Chiral manganese(III) salen complexes have been extensively studied for asymmetric epoxidation, often providing high enantioselectivities. mdpi.com
| Alkene Substrate | Catalyst Type | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| cis-β-Methylstyrene | Chiral Mn(III) salen | m-CPBA/NMO | - | Improved at low temp. |
| 1,2-Dihydronaphthalene | Chiral Mn(III) macrocycle | Bleach | - | - |
| Styrene | Mn(III) porphyrin | Iodosylbenzene | 20-88 | - |
| 6-Cyano-2,2-dimethylchromene | Chiral Mn(III) salen | NaOCl | >99 | 98-99 |
| 2,2-Dimethylchromene | Chiral Mn(III) salen | H2O2/AOE-14 | 87 | 95 |
Manganese(III) complexes also catalyze the selective oxidation of sulfides to sulfoxides, an important transformation in organic and medicinal chemistry. nih.gov This oxidation can be achieved using various manganese catalysts, including porphyrin and Schiff-base complexes, often with high chemoselectivity, avoiding over-oxidation to the corresponding sulfone. researchgate.netnih.gov Electrochemical methods utilizing manganese porphyrins as mediators have been developed, using water as the oxygen atom source. nih.govnih.gov These methods operate at lower potentials and show good functional group compatibility. nih.gov The active oxidant in these systems is proposed to be a high-valent manganese-oxo species generated through proton-coupled oxidation of a Mn(III)-aqua complex. nih.gov
| Sulfide (B99878) Substrate | Catalyst/Mediator | Oxidation Method | Sulfoxide Yield (%) |
|---|---|---|---|
| Phenyl methyl sulfide | Mn(III)(TPP)Cl | Electrochemical | - |
| ortho-Cyano phenyl methyl sulfide | Mn(III)(TPP)Cl | Electrochemical | - |
| Trifluoromethyl sulfide derivative | Mn(III) porphyrin | Electrochemical | 45 |
| 2-Pyrimidinyl sulfide derivative | Mn(III) porphyrin | Electrochemical | 93 |
| Thioanisole (Phenyl methyl sulfide) | (TBP)8(Cz)Mn(III) | Catalytic with PhIO | Observed |
C-H Bond Activation Mechanisms Involving Manganese(III)
Manganese-catalyzed C-H bond activation has become an increasingly important strategy in organic synthesis, offering a sustainable and cost-effective alternative to traditional methods that often rely on precious metals. researchgate.netdntb.gov.ua Manganese's natural abundance and low toxicity make it an attractive option for developing environmentally benign catalytic systems. dntb.gov.ua The variable oxidation states of manganese, from -3 to +7, allow for the formation of diverse catalytically active complexes with unique reaction profiles. researchgate.netdntb.gov.ua
Late-stage C-H functionalization, in particular, is a powerful tool for the diversification of complex molecules, such as pharmaceuticals and natural products, at a late stage of their synthesis, avoiding the need for lengthy de novo synthetic routes. dntb.gov.ua Manganese catalysts have demonstrated significant potential in this area, exhibiting high reactivity, site-selectivity, and broad functional group tolerance. researchgate.netmdpi.com
Several mechanistic pathways have been proposed for manganese-catalyzed C-H bond activation. One prominent mechanism involves the formation of a manganese-enolate complex, followed by the reduction of Mn(III) to Mn(II) and the generation of a carbon radical. This radical can then participate in various bond-forming reactions. researchgate.net Another key mechanistic step that has been directly observed is the concerted metalation-deprotonation (CMD) pathway, where a carboxylate group facilitates the C-H bond activation at the metal center. researchgate.netnih.gov
Recent research has also shed light on the intricate network of steps involved in these catalytic cycles, including catalyst activation, turnover, and deactivation pathways. researchgate.net For instance, time-resolved spectroscopic methods have enabled the direct observation of key catalytic intermediates and bond-forming events within the coordination sphere of manganese. researchgate.net
Manganese-catalyzed C-H functionalization has been successfully applied to a range of transformations, including amination, methylation, and alkenylation of various substrates. dntb.gov.uamdpi.comacs.org For example, a manganese perchlorophthalocyanine catalyst has been reported for the intermolecular benzylic C-H amination of bioactive molecules with high site-selectivity. mdpi.com Mechanistic studies of this reaction suggest a stepwise pathway where C-H cleavage is the rate-determining step. mdpi.com
Alpha-Acetoxidation Reactions Utilizing Manganese(III) Reagents
Alpha-acetoxidation is a valuable transformation in organic synthesis that introduces an acetoxy group at the α-position of a carbonyl compound. Manganese(III) acetate, Mn(OAc)₃, is a widely used and effective reagent for this purpose. nih.govmdpi.com This reaction typically proceeds through a radical mechanism initiated by the single-electron oxidation of the enol or enolate form of the carbonyl compound by Mn(III). nih.gov
The mechanism of Mn(OAc)₃-mediated α-acetoxidation involves the formation of a manganese(III)-enolate complex. researchgate.netnih.gov Subsequent electron transfer from the enolate to the Mn(III) center generates a carbon-centered radical and a Mn(II) species. researchgate.netnih.gov This radical is then trapped by an acetate ligand from the manganese coordination sphere, yielding the α-acetoxy product.
This methodology has been successfully applied to a variety of substrates, including ketones, β-ketoesters, and enones. nih.govmdpi.com In the case of α,β-unsaturated ketones, the reaction selectively occurs at the α'-position, affording α'-acetoxy enones. nih.govmdpi.com This regioselectivity is a key advantage of using manganese(III) acetate for this transformation.
The reaction conditions for α-acetoxidation typically involve heating the substrate with Mn(OAc)₃ in a suitable solvent, such as acetic acid or benzene. mdpi.com The use of anhydrous Mn(OAc)₃ is often preferred to avoid side reactions. mdpi.com In some cases, the addition of a co-oxidant, such as copper(II) acetate, can enhance the efficiency of the reaction by facilitating the oxidation of intermediate radicals. nih.gov
The versatility of this reaction is further demonstrated in its application to the synthesis of natural products and other complex organic molecules. researchgate.netresearchgate.net For instance, α'-acetoxidation has been employed as a key step in the synthesis of sauroine, where the protection of an amide nitrogen was crucial to prevent aromatization and favor the desired acetoxidation. researchgate.net
Halogenation and Aromatization Reactions with Manganese(III) Oxidants
Manganese(III) compounds, particularly manganese(III) acetate, serve as potent oxidants in a variety of organic transformations, including halogenation and aromatization reactions. researchgate.net These reactions often proceed through radical intermediates generated by the single-electron transfer ability of the Mn(III) species.
In the realm of halogenation, manganese(III)-mediated reactions provide a pathway for the introduction of halogen atoms into organic molecules. researchgate.net For example, the reaction of β-ketoesters with manganese(III) acetate can generate an α-radical intermediate, which can then react with a halide source to yield the corresponding α-halo-β-ketoester. nih.gov
Aromatization reactions facilitated by manganese(III) acetate are particularly useful for the synthesis of aromatic and heteroaromatic compounds. researchgate.netacs.org This process typically involves the oxidation of a cyclic precursor, leading to the formation of a stable aromatic system. For instance, α-tetralone derivatives can be aromatized to the corresponding α-naphthols using manganese(III) acetate. acs.org Similarly, vinylogous amides can undergo aromatization to pyridines in the absence of an N-substituent. researchgate.net
The mechanism of these aromatization reactions generally involves the initial formation of a radical intermediate through oxidation by Mn(III). Subsequent steps may include further oxidation, elimination, and/or rearrangement to achieve the final aromatic product. The specific pathway can be influenced by the substrate structure and reaction conditions.
The utility of manganese(III) oxidants in these transformations is highlighted by their application in the synthesis of various functionalized molecules. researchgate.netmdpi.com The ability to effect these reactions under relatively mild conditions and with good functional group tolerance makes manganese(III) reagents a valuable tool in synthetic organic chemistry.
Polymerization Catalysis by Manganese(III) Complexes
Manganese(III) complexes have demonstrated significant catalytic activity in various polymerization reactions. researchgate.netdntb.gov.ua These catalysts are attractive due to the low cost, low toxicity, and natural abundance of manganese. mdpi.com Their versatility allows them to be employed in different types of polymerization, including coordination-insertion polymerization and radical polymerization.
In the context of coordination-insertion polymerization, manganese(III) complexes with tetradentate diphenolate-diamino ligands have been shown to be active in the ring-opening polymerization of rac-lactide to produce polylactic acid (PLA). dntb.gov.ua The methoxide (B1231860) complexes of these ligands were found to be active initiators, while the chloride complexes required the presence of an external alcohol, suggesting an activated-monomer mechanism. dntb.gov.ua The resulting PLA was atactic, and the polymerization showed moderate control over the molecular weight. dntb.gov.ua
Manganese-based catalysts are also effective in the synthesis of other polymers, such as polyketones and poly(silylether)s. mdpi.com For instance, a manganese-MACHO pincer complex has been utilized for the synthesis of polyarylalkylketones from diacetylaryls and diols via a hydrogen-borrowing mechanism. mdpi.com In a different application, a manganese-salen compound was found to effectively catalyze both the hydrosilylation polymerization of dicarbonyls and the dehydrogenative cross-coupling of diols with hydrosilanes to produce poly(silylether)s.
Furthermore, manganese carbonyl complexes have been employed as photocatalysts in cationic reversible addition-fragmentation chain transfer (RAFT) polymerization. For example, manganese carbonyl bromide can catalyze the visible light-induced cationic RAFT polymerization of vinyl ethers, yielding well-defined polymers with controlled molecular weights. This method offers the advantage of temporal control over the polymerization by modulating the light intensity.
The diverse applications of manganese(III) complexes in polymerization catalysis highlight their potential as sustainable and versatile catalysts for the synthesis of a wide range of polymeric materials.
Manganese(III) in Advanced Oxidation Processes (AOPs) for Environmental Remediation
Manganese(III) species, particularly in the form of (oxyhydr)oxides, play a crucial role in sulfate (B86663) radical-based advanced oxidation processes (SR-AOPs) for the remediation of contaminated water. mdpi.comnih.gov These processes are highly effective in degrading a wide range of recalcitrant organic pollutants. mdpi.com Commonly utilized Mn(III) (oxyhydr)oxides include α-Mn₂O₃ (manganese(III) oxide), γ-MnOOH (manganite), and Mn₃O₄ (hausmannite). mdpi.comacs.org
Activation of Peroxymonosulfate (B1194676) (PMS) and Peroxydisulfate (B1198043) (PDS) by Manganese(III) (Oxyhydr)Oxides
Manganese(III) (oxyhydr)oxides are efficient catalysts for the activation of both peroxymonosulfate (PMS; HSO₅⁻) and peroxydisulfate (PDS; S₂O₈²⁻), which are precursors for the generation of highly reactive sulfate radicals (SO₄•⁻). dntb.gov.uamdpi.comnih.gov The activation mechanisms, however, differ between PMS and PDS. mdpi.comnih.gov
In the Mn(III) (oxyhydr)oxide/PMS system, the degradation of organic pollutants is generally attributed to the generation of both radical species, such as sulfate and hydroxyl radicals (HO•), and non-radical species like singlet oxygen (¹O₂). researchgate.netmdpi.com The catalytic cycle involves the interaction of PMS with the surface of the manganese oxide, leading to the formation of these reactive oxygen species. mdpi.com The efficiency of PMS activation can be influenced by factors such as the crystal structure of the Mn(III) (oxyhydr)oxide and the solution pH. mdpi.com
For the activation of PDS by Mn(III) (oxyhydr)oxides like α-Mn₂O₃ and γ-MnOOH, the formation of singlet oxygen and surface-activated complexes is often the preferred pathway for pollutant degradation, rather than the generation of free sulfate radicals. researchgate.netmdpi.com The specific crystallographic structure of the manganese oxide can significantly impact its catalytic activity in PDS activation. acs.org For instance, β-MnO₂ nanorods have been shown to be effective PDS activators for the selective degradation of organic contaminants. acs.org
The table below summarizes findings from various studies on the activation of PMS and PDS by different manganese oxides for the degradation of organic pollutants.
| Catalyst | Peroxo-species | Pollutant | Key Findings |
| α-Mn₂O₃ | PMS | Various organic pollutants | Generates both radical (SO₄•⁻, HO•) and non-radical (¹O₂) species. |
| γ-MnOOH | PMS | 2,4-Dichlorophenol | Effective degradation through a "trap-and-zap" mechanism. |
| Mn₃O₄ | PMS | Various organic pollutants | Catalytically activates PMS for pollutant degradation. |
| α-Mn₂O₃ | PDS | Organic pollutants | Primarily forms singlet oxygen and surface-activated complexes. |
| γ-MnOOH | PDS | Organic pollutants | Favors the formation of singlet oxygen over free radicals. |
| β-MnO₂ | PDS | Phenol (B47542) | Effective degradation via singlet oxygen generation. |
Generation and Role of Sulfate Radicals and Singlet Oxygen in Manganese(III)-AOPs
In manganese(III)-activated advanced oxidation processes, both sulfate radicals (SO₄•⁻) and singlet oxygen (¹O₂) are key reactive species responsible for the degradation of organic pollutants. mdpi.com The dominant species and the degradation pathway can vary depending on the specific manganese catalyst and the peroxide activator (PMS or PDS) used. mdpi.comnih.gov
Sulfate radicals are highly potent oxidants with a redox potential of 2.5-3.1 V and a longer half-life (30-40 µs) compared to hydroxyl radicals. nih.govmdpi.com This allows them to effectively mineralize a broad spectrum of organic contaminants. nih.gov In Mn(III)/PMS systems, sulfate radicals are generated through the catalytic decomposition of PMS on the surface of the manganese (oxyhydr)oxide. mdpi.com These radicals can then non-selectively attack and degrade organic pollutants present in the water.
The interplay between radical and non-radical pathways is a key feature of manganese(III)-AOPs. The ability to tune the reaction conditions to favor the generation of either sulfate radicals or singlet oxygen offers a versatile approach to water treatment, allowing for the targeted degradation of a wide array of environmental contaminants.
Impact of Catalyst Structure and Morphology on Manganese(III) (Oxyhydr)Oxide Catalysis
The catalytic efficacy of manganese(III) (oxyhydr)oxides is profoundly influenced by their structural and morphological properties. Factors such as crystal phase, exposed crystal facets, specific surface area, and the dimensionality of the nanostructure play a critical role in determining the material's reactivity and catalytic performance. researchgate.netimperial.ac.uk The synthesis method and conditions, particularly calcination temperature, are pivotal in tailoring these characteristics. Higher calcination temperatures can induce phase transformations, for instance, converting γ-MnOOH to β-MnO₂, then to α-Mn₂O₃, and finally to Mn₃O₄, while also typically decreasing the specific surface area and altering the catalyst's reducibility. imperial.ac.ukacs.org
The shape of the catalyst particles and their exposed crystal facets are crucial for catalytic activity. Research on α-Mn₂O₃ microcrystals with varied morphologies (octahedron, truncated octahedron, and cube) for the selective oxidation of glycerol (B35011) demonstrated that catalytic performance is facet-dependent. researchgate.net Specifically, the (001) facets were found to possess a higher concentration of surface oxygen vacancies, which act as active sites for the C-H bond activation, thereby enhancing catalytic activity. researchgate.net In contrast, the (111) facets were more effective at preventing the over-oxidation of the desired product. researchgate.net Similarly, in the activation of peroxymonosulfate (PMS) for phenol oxidation, cubic-Mn₂O₃ exhibited superior reactivity compared to octahedral and truncated octahedral morphologies, a phenomenon attributed to its higher surface area and unique surface atom arrangement. researchgate.net
Three-dimensional (3D) hierarchical nanostructures are particularly beneficial for catalysis as they offer a large specific surface area, a greater number of exposed active sites, and improved mass transfer. rsc.orgresearchgate.net For example, 3D Mn₂O₃ structures with globe-like morphology showed higher catalytic activity for the oxygen reduction reaction (ORR) than flower-like or rhombohedral structures. rsc.orgnih.gov This enhanced performance was linked to a greater abundance of oxygen vacancies in the globe-like structure, which promotes electrical conductivity and serves as active centers for oxygen absorption. rsc.orgnih.gov The development of nanostructured forms like nanorods, nanoflowers, and other complex assemblies is a key strategy for maximizing the catalytic potential of Mn(III) oxides by increasing the density of active sites. acs.orgresearchgate.net
Table 1. Influence of Mn(III) Oxide Morphology on Catalytic Performance
| Catalyst | Morphology/Structure | Target Reaction | Key Finding | Reference(s) |
| α-Mn₂O₃ | Cube, Truncated Octahedron, Octahedron | Glycerol Oxidation | Catalytic activity is facet-dependent; (001) facets with more oxygen vacancies show higher activity. | researchgate.net |
| Mn₂O₃ | Cubic, Octahedral, Truncated Octahedral | Phenol Oxidation (PMS activation) | Cubic morphology demonstrated the highest reactivity due to high surface area and distinct atom arrangement. | researchgate.net |
| Mn₂O₃ | Globe-like, Flower-like, Rhombohedral | Oxygen Reduction Reaction (ORR) | Globe-like structures showed superior activity, attributed to a higher concentration of oxygen vacancies. | rsc.orgnih.gov |
| γ-MnOOH | Nanorods | Methylene Blue Decomposition | The one-dimensional nanorod morphology was catalytically active for dye decomposition. | acs.org |
Electrocatalysis Involving Manganese(III) Species
Oxygen Reduction Reaction (ORR) Catalysis by Manganese(III) Oxides
Manganese oxides containing Mn(III), such as Mn₂O₃ and Mn₃O₄, have emerged as highly promising, cost-effective, and abundant electrocatalysts for the oxygen reduction reaction (ORR), particularly in alkaline environments for applications like metal-air batteries and fuel cells. nih.govcam.ac.ukrsc.org The Mn(III) oxidation state is often considered a key component for high ORR and oxygen evolution reaction (OER) bifunctional activity. cam.ac.uk The electrocatalytic performance of these materials is strongly linked to their structural properties, including crystallinity, morphology, and the presence of surface defects like oxygen vacancies. nih.govwikipedia.org
The mechanism of ORR on manganese oxide surfaces is complex and involves the dynamic interplay of different manganese oxidation states. While a material may be synthesized as a Mn(III) oxide (e.g., α-Mn₂O₃), its surface valence state can change under the applied electrochemical potential of the ORR. rsc.orgsumitomoelectric.com Some in situ studies suggest that during the ORR, Mn(III) is reduced to Mn(II), while others propose that the Mn(III) state is largely maintained. rsc.orgsumitomoelectric.com Another body of research indicates that the in situ generation of Mn³⁺/Mn⁴⁺ species on the surface of Mn(II)O catalysts during the electrochemical process creates a synergistic effect with oxygen vacancies, significantly accelerating the adsorption and reduction of O₂ and boosting ORR activity. wikipedia.org The ORR on Mn(III)-containing oxides can proceed via a highly efficient direct 4-electron pathway, which is preferable to the less efficient 2-electron pathway that produces peroxide intermediates. aalto.fi
The morphology and exposed crystal planes of Mn(III) oxide catalysts have a significant impact on their ORR activity. A study on Mn₃O₄ demonstrated a strong dependence of ORR activity on morphology, with nanoflakes exposing the (001) crystal plane exhibiting a surface-specific activity an order of magnitude higher than that of nanorods or nanoparticles. nih.gov This enhanced activity was attributed to a more thermodynamically favorable formation of the *OOH intermediate on the (001) surface. nih.gov Furthermore, creating amorphous MnOₓ catalysts has been shown to improve ORR/OER performance over crystalline counterparts, an effect linked to a higher proportion of Mn³⁺, a high defect state, and more exposed active sites. cam.ac.uk
Table 2. Performance of Selected Manganese(III)-related Oxide Electrocatalysts for ORR
| Catalyst | Key Feature | Half-Wave Potential (E₁/₂) | Electron Transfer Number (n) | Reference(s) |
| MnO | In-situ generation of Mn³⁺/Mn⁴⁺ | 0.895 V vs. RHE | Not specified | wikipedia.org |
| MnOₓ/C (undoped) | Nanoparticles on Carbon | Not specified | Approaches 4 | aalto.fi |
| Mn₃O₄ | Nanoflakes exposing (001) plane | More positive than nanorods/nanoparticles | Not specified | nih.gov |
| MnOₓ-PMOD48 | Amorphous, high Mn³⁺ ratio | ~0.76 V vs. RHE | ~3.8 | cam.ac.uk |
Manganese(II)/Manganese(III) Redox Couples in Energy Storage Systems (e.g., Redox Flow Batteries)
The Mn(II)/Mn(III) redox couple is a compelling candidate for the positive electrode (catholyte) in aqueous redox flow batteries (RFBs), a technology designed for large-scale energy storage. rsc.org The primary advantages of this couple are the high standard reduction potential of the Mn³⁺/Mn²⁺ reaction (E° = +1.51 V vs. SHE) and the low cost and natural abundance of manganese. researchgate.netsumitomoelectric.com This high potential allows for the construction of RFBs with high cell voltages and, consequently, high energy densities. sumitomoelectric.com
The fundamental reaction at the positive electrode during charging is the oxidation of Mn²⁺ to Mn³⁺, with the reverse reaction occurring during discharge:
Mn²⁺ ⇌ Mn³⁺ + e⁻
A significant challenge for Mn-based RFBs is the inherent instability of the Mn³⁺ ion in aqueous solutions. wikipedia.org Mn³⁺ can undergo a disproportionation reaction, where it spontaneously converts into solid manganese dioxide (MnO₂) and Mn²⁺: researchgate.net
2Mn³⁺ + 2H₂O ⇌ Mn²⁺ + MnO₂(s) + 4H⁺
This side reaction is detrimental as it leads to the loss of active Mn³⁺ species, causing a decline in the battery's capacity. Furthermore, the precipitation of solid MnO₂ can passivate the electrode surface and clog the porous electrodes and flow channels of the battery system. researchgate.net To overcome this, research has focused on stabilizing the Mn³⁺ ion by operating in highly concentrated acidic electrolytes, such as sulfuric acid (H₂SO₄), and by using additives or complexing agents. researchgate.net For instance, the addition of titanium(IV) sulfate (TiOSO₄) has been shown to suppress MnO₂ precipitation and improve the reversibility of the manganese redox reactions.
Despite these challenges, various Mn-based RFB systems have been demonstrated with promising performance. A hybrid RFB using the Mn(II)/Mn(III) couple as the catholyte and the V(II)/V(III) couple as the anolyte achieved an energy efficiency of 62.7% with a discharge voltage approximately 14% higher than a conventional all-vanadium RFB. researchgate.net Another system employing a mixed titanium-manganese electrolyte demonstrated a high energy density of 23.5 kWh/m³ and a high energy efficiency of 88.7%.
Table 3. Performance Characteristics of Representative Mn(II)/Mn(III)-Based Redox Flow Batteries
| RFB System (Positive // Negative) | Electrolyte Composition | Energy Efficiency | Coulombic Efficiency | Key Feature | Reference(s) |
| Mn(II)/Mn(III) // V(II)/V(III) | MnSO₄ in H₂SO₄ | 62.7% | 69.4% | Higher discharge voltage than all-vanadium RFB. | researchgate.net |
| Ti-Mn Electrolyte | 1M MnSO₄ + 1.5M TiOSO₄ in 3M H₂SO₄ | 88.7% | 99.5% | High energy density (23.5 kWh/m³) achieved. | |
| Fe(II)/Fe(III) // Mn(II)/Mn(III) | Not specified | Not specified | ~96% | High practical energy density (>40 Wh L⁻¹). | researchgate.net |
| H₂ // Mn(II)/Mn(III) | MnSO₄ in H₂SO₄ | >80% | Not specified | Achieved high peak power density (>0.5 W cm⁻²). | wikipedia.org |
Biomimetic Systems and Biogeochemical Cycling of Manganese Iii
Mimicry of Metalloproteins and Enzymes
The development of synthetic compounds that replicate the function of natural metalloproteins and enzymes is a significant area of bioinorganic chemistry. These biomimetic systems, often centered around transition metals like manganese, provide valuable insights into the mechanisms of their biological counterparts and offer potential applications in catalysis and therapeutics. Manganese, with its accessible +2, +3, and +4 oxidation states, is a key component in the active sites of several important enzymes. This section focuses on synthetic complexes designed to mimic the structure and function of enzymes where Manganese(III) plays a pivotal role.
Manganese Superoxide (B77818) Dismutase (MnSOD) Mimetics
Manganese Superoxide Dismutase (MnSOD) is a crucial antioxidant enzyme found in the mitochondria of aerobic organisms. It catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), protecting cells from oxidative damage. A significant amount of research has been dedicated to creating low-molecular-weight synthetic mimics of MnSOD, with a particular focus on Manganese(III) complexes. These mimics aim to replicate the catalytic activity of the native enzyme.
Prominent among these are Mn(III) porphyrin and Mn(III)-salen type complexes. lu.se Manganese-based SOD mimetics are considered therapeutically promising due to their low toxicity, high catalytic activity, and stability in biological systems. nih.gov Salen-manganese(III) complexes, for instance, are noted for their stability and can be modified with aromatic rings to increase lipid solubility, thereby enhancing their ability to cross cellular membranes. nih.gov Similarly, manganese porphyrins are a well-studied class of MnSOD mimetics, where a central manganese ion is coordinated within a porphyrin ring. researchgate.net
Table 1: Examples of Manganese(III)-Based MnSOD Mimetics
| Mimetic Class | Example Compound Name | Key Features |
| Manganese(III) Porphyrins | Mn(III)tetrakis(4-benzoic acid)porphyrin (MnTBAP) | Porphyrin ring structure, effective in reducing oxidative stress. nih.gov |
| Mn(III) tetrakis(1-methyl-4-pyridyl)porphyrin (MnTMPyP) | Porphyrin-based, effective against peroxynitrite-induced oxidative stress. nih.gov | |
| Manganese(III) Salen-type | EUK-108 | Salen-type ligand, serves as a basis for more soluble derivatives. lu.se |
| EUK-134 | A synthetic catalytic antioxidant mimicking both SOD and catalase. researchgate.net |
The catalytic mechanism of MnSOD mimetics involves a redox cycle where the manganese center alternates between the Mn(III) and Mn(II) oxidation states. nih.gov This process is analogous to the ping-pong mechanism of the native enzyme.
The two-step dismutation reaction is as follows:
Reduction Step: Mn(III)-complex + O₂⁻ → Mn(II)-complex + O₂
Oxidation Step: Mn(II)-complex + O₂⁻ + 2H⁺ → Mn(III)-complex + H₂O₂
In the first step, the Mn(III) center is reduced to Mn(II) by accepting an electron from a superoxide anion, which is oxidized to molecular oxygen. nih.gov In the second step, the reduced Mn(II) center donates an electron to another superoxide anion, which, along with protons, forms hydrogen peroxide, thereby regenerating the catalytically active Mn(III) state. nih.gov For Mn porphyrins, the catalytic efficiency can be enhanced by modifying the porphyrin ring with electron-withdrawing groups, which increases the reduction potential of the manganese center, leading to a better mimicry of the native enzyme's activity. researchgate.net
The native human MnSOD enzyme features a manganese ion in a five-coordinate, trigonal bipyramidal geometry in its active site. nih.govresearchgate.net This specific coordination environment is crucial for its catalytic function as it leaves an open site for the superoxide anion to bind. The ligands in the native enzyme include three histidine residues, one aspartate residue, and a water or hydroxide (B78521) molecule. nih.gov
In the oxidized Mn(III) state, a solvent molecule directly coordinates with the metal center, completing a six-ligand geometry. nih.govresearchgate.net Synthetic MnSOD mimetics strive to replicate key aspects of this coordination environment to achieve high catalytic activity. The design of the ligand scaffold in these mimics is critical for stabilizing the Mn(III) oxidation state and for facilitating the redox cycling necessary for catalysis. For example, Mn(III)-salen complexes provide a stable coordination environment that allows the manganese ion to efficiently cycle between the +3 and +2 oxidation states. nih.govresearchgate.net
Catalase Biomimetics Featuring Manganese(III) Centers
Catalase is another vital antioxidant enzyme that decomposes hydrogen peroxide into water and oxygen. While most catalases are heme-containing enzymes, a class of non-heme manganese catalases (MnCAT) exists in certain bacteria. These enzymes contain a dinuclear manganese core. Synthetic mimics of MnCAT often feature dinuclear manganese centers, but mononuclear Mn(III) complexes, particularly Mn(III)-salen derivatives, have also demonstrated catalase-like activity. lu.semdpi.com
The proposed mechanism for catalase mimicry by these Mn(III) complexes involves a two-step reaction with hydrogen peroxide: mdpi.com
Oxidation: Mn(III)-complex + H₂O₂ → Oxo-manganese complex + H₂O
Reduction: Oxo-manganese complex + H₂O₂ → Mn(III)-complex + O₂ + H₂O
In this cycle, the Mn(III) center is first oxidized by a molecule of hydrogen peroxide to a higher-valent oxo-manganese species. This intermediate is then reduced back to the Mn(III) state by a second molecule of hydrogen peroxide, releasing molecular oxygen. mdpi.com The catalase activity of these synthetic compounds can be sensitive to the substituents on the ligand structure. wikipedia.org
Table 2: Catalytic Activity of Selected Mn(III) Catalase Mimetics
| Complex Type | Ligand Type | Observed Activity | Reference |
| Mononuclear Mn(III) | Salen-type | Decomposition of H₂O₂ to O₂ and H₂O | lu.semdpi.com |
| Dinuclear Mn(III) | bpy and carboxylate bridges | Catalase activity in CH₃CN-H₂O media | mdpi.com |
Manganese Peroxidase Mimetics
Manganese peroxidase (MnP) is an extracellular heme-containing enzyme secreted by white-rot fungi, playing a key role in lignin (B12514952) degradation. The enzyme catalyzes the oxidation of Mn(II) to Mn(III) using hydrogen peroxide. The resulting Mn(III) is stabilized by chelation with dicarboxylic acids (e.g., oxalate) and acts as a diffusible oxidizer that attacks the lignin polymer. nih.gov
Biomimetic models of MnP aim to replicate this oxidative chemistry. Research has shown that various synthetic manganese complexes can exhibit peroxidase-like activity, catalyzing the oxidation of substrates in the presence of H₂O₂. For instance, Mn(III)-salen complexes can catalyze the oxidation of substrates like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) via the formation of an oxo-manganese intermediate. Dinuclear complexes, such as a [Mn(III)Mn(II)(Ldtb)(μ-OAc)₂]BPh₄ compound, have been specifically developed as manganese peroxidase mimetics. mdpi.com Additionally, manganese phthalocyanine-based composites have demonstrated peroxidase mimetic activity.
The general mechanism for the peroxidase activity of these Mn(III) mimetics involves the reaction of the Mn(III) complex with hydrogen peroxide to form a high-valent oxo-manganese species, which then oxidizes the substrate.
Photosystem II Oxygen-Evolving Complex (OEC) Models Involving Manganese(III)
Photosystem II (PSII) is a large protein complex in plants, algae, and cyanobacteria that performs the light-driven oxidation of water to produce molecular oxygen, protons, and electrons. This reaction is catalyzed by the oxygen-evolving complex (OEC), a Mn₄CaO₅ cluster. The OEC cycles through five intermediate states (S₀ to S₄) known as the Kok cycle. Manganese ions within the OEC cycle through various oxidation states, including Mn(III) and Mn(IV), during this process. In the stable S₁ state, the oxidation states of the four manganese ions are proposed to be Mn(III), Mn(IV), Mn(IV), and Mn(III).
Synthetic modeling of the OEC is a formidable challenge due to the complexity of the native cluster. However, the creation of multinuclear manganese complexes serves as a crucial tool to understand the structure, electronic properties, and reactivity of the OEC. Many of these model compounds contain Mn(III) as a key component, reflecting its presence in the native system. For example, a dimeric complex, [(tpy)(H₂O)Mn(O)₂Mn(H₂O)(tpy)]³⁺ (where tpy = 2,2':6',2''-terpyridine), has been studied as a functional model for water oxidation, and is proposed to cycle through oxidation states from Mn(II,III) to Mn(IV,V). The development of synthetic Mn₃CaO₄ cubane (B1203433) clusters also provides valuable structural and electrochemical insights into the sub-site of the OEC, where Mn(III) is a constituent of the proposed oxidation state arrangements. These models help to probe the mechanistic details of water oxidation and the formation of the O-O bond, a fundamental process for life on Earth.
Role of Manganese(III) in Aquatic and Terrestrial Biogeochemical Cycles
Oxidation of Manganese(II) to Manganese(III/IV) by Biotic Mechanisms
The biological oxidation of soluble Mn(II) to insoluble Mn(III) and Mn(IV) oxides is a cornerstone of the global manganese cycle. This process is catalyzed by a diverse array of microorganisms, including bacteria and fungi, which can accelerate Mn(II) oxidation rates by up to five orders of magnitude compared to abiotic reactions. nih.govdtic.mil These microbial processes can be broadly categorized into direct enzymatic and indirect oxidation mechanisms.
Direct Enzymatic Oxidation: A primary pathway for direct biotic Mn(II) oxidation involves a class of enzymes known as multicopper oxidases (MCOs). udel.edursc.org Genetic and biochemical evidence from various bacteria, such as Bacillus sp. strain SG-1, Leptothrix discophora, and Pseudomonas putida, implicates MCOs as essential for the formation of Mn oxides. udel.eduwikipedia.orgnih.gov MCOs are one-electron oxidants, which has led to the understanding that the two-electron oxidation of Mn(II) to Mn(IV) occurs in a stepwise manner. udel.edursc.org Trapping experiments have confirmed that Mn(III) is the initial product of MCO-mediated Mn(II) oxidation. udel.edupnas.org Further research on the MCO-containing complex from Bacillus sp. has demonstrated that the enzyme complex facilitates both the oxidation of Mn(II) to Mn(III) and the subsequent oxidation of Mn(III) to Mn(IV), confirming a two-step reaction catalyzed by the same enzymatic system. rsc.orgsemanticscholar.org This enzymatic process is often inhibited by substances like azide (B81097), which is a known inhibitor of MCOs. udel.eduresearchgate.net
Indirect Oxidation Mechanisms: Besides direct enzymatic action, microorganisms can also facilitate Mn(II) oxidation indirectly through the production of reactive oxygen species (ROS). nih.govacs.org Some bacteria, like Roseobacter sp. AzwK-3b, produce extracellular superoxide (O₂⁻), which rapidly oxidizes Mn(II) to Mn(III). dtic.milscispace.com The resulting Mn(III) can then be further oxidized or undergo disproportionation to form Mn(IV) oxides. dtic.mil Similarly, some fungi, such as the Ascomycete Stilbella aciculosa, produce extracellular superoxide during cellular differentiation, leading to the formation of Mn oxides. scispace.com This suggests a surprising parallel in the indirect Mn(II) oxidation mechanisms between certain prokaryotic and eukaryotic organisms. scispace.com In some cases, increasing temperatures can stimulate bacterial respiration, leading to higher ROS production and a corresponding increase in non-enzymatic Mn(II) oxidation, which may serve as a protective mechanism against Mn(II) toxicity. acs.orgbohrium.com
The table below summarizes the key biotic mechanisms involved in the oxidation of Mn(II).
| Oxidation Mechanism | Key Agents | Organism Examples | Key Characteristics |
| Direct Enzymatic | Multicopper Oxidases (MCOs) | Bacillus sp., Leptothrix discophora, Pseudomonas putida | Stepwise oxidation via a Mn(III) intermediate; inhibited by azide. udel.eduwikipedia.orgpnas.org |
| Indirect (ROS-mediated) | Superoxide (O₂⁻) | Roseobacter sp., Ascomycete fungi | Mn(II) is oxidized by microbially-produced reactive oxygen species. dtic.milscispace.com |
| Indirect (pH alteration) | Photosynthesis | Microalgae | Increased local pH due to photosynthesis promotes abiotic Mn(II) oxidation. researchgate.net |
Abiotic Mechanisms of Manganese(II) Oxidation to Manganese(III/IV)
While microbial activity is a dominant driver of manganese oxidation, abiotic pathways also contribute significantly to the transformation of Mn(II) to higher oxidation states in the environment. These processes are influenced by factors such as pH, the presence of mineral surfaces, and exposure to light or strong chemical oxidants.
Oxidation by Molecular Oxygen (O₂): The direct, homogeneous oxidation of dissolved Mn(II) by molecular oxygen is thermodynamically favorable in most natural waters but is kinetically very slow at circumneutral pH. researchgate.netcopernicus.orgnih.gov This kinetic limitation is due to a high activation energy for the first electron transfer step. nih.gov However, this reaction can be significantly accelerated through catalysis.
Surface Catalysis: Mineral surfaces, particularly those of iron (Fe) and manganese (Mn) oxides themselves, act as potent catalysts for Mn(II) oxidation. researchgate.netnih.gov The rate of this heterogeneous oxidation can be several orders of magnitude faster than the homogeneous reaction. nih.gov The process is often autocatalytic, where the newly formed Mn oxide products further accelerate the oxidation of Mn(II). udel.eduacs.org Clay minerals like kaolinite (B1170537) and montmorillonite (B579905) can also catalyze the heterogeneous oxidation of Mn(II). nih.gov
Photochemical Oxidation: Light can induce the abiotic oxidation of Mn(II) through several pathways. One significant mechanism involves the photolysis of nitrate (B79036), which generates superoxide radicals that can rapidly oxidize Mn(II) to Mn(IV), leading to the formation of δ-MnO₂ nanosheets. wikipedia.orgacs.org Furthermore, natural sunlight can drive the photocatalytic oxidation of Mn(II) on the surfaces of semiconductor minerals like hematite (B75146) (an iron oxide). nih.gov The photolysis of plastics, such as polyethylene (B3416737) terephthalate (B1205515) (PET), in aquatic environments can also generate ROS, which in turn facilitate Mn(II) oxidation on the plastic's surface. dtic.mil
Oxidation by Stronger Oxidants: In addition to oxygen, other more powerful oxidants can readily oxidize Mn(II). In water treatment processes and certain natural environments, oxidants like ozone (O₃) and chlorine are effective. Ozone rapidly oxidizes Mn(II) to insoluble Mn(IV) oxides (MnO₂). pnas.orgsemanticscholar.org The reaction with chlorine is also utilized for Mn(II) removal, though its efficiency can be influenced by pH and the presence of other substances like bromide, which can form more reactive bromine species that enhance the oxidation rate. researchgate.net
The following table outlines the primary abiotic mechanisms of Mn(II) oxidation.
| Oxidation Mechanism | Key Reactants/Catalysts | Environment/Conditions | Key Characteristics |
| Homogeneous by O₂ | Mn(II), O₂ | Aqueous solution, pH > 8 | Kinetically very slow at circumneutral pH. researchgate.netcopernicus.org |
| Heterogeneous by O₂ | Mn(II), O₂, Mineral surfaces (e.g., Mn oxides, Fe oxides) | Natural waters, soils, sediments | Autocatalytic; significantly faster than homogeneous oxidation. udel.edunih.gov |
| Photochemical | Mn(II), Light, Photosensitizers (e.g., nitrate, hematite) | Sunlit surface waters | Involves reactive oxygen species (ROS) like superoxide. nih.govwikipedia.orgacs.org |
| By Strong Oxidants | Mn(II), Ozone (O₃), Chlorine | Water treatment, specific natural systems | Rapid oxidation to Mn(IV) oxides. pnas.orgsemanticscholar.orgresearchgate.net |
Speciation and Stability of Dissolved and Particulate Manganese(III) in Environmental Systems
Manganese(III) is a thermodynamically unstable species in most environmental systems, readily undergoing disproportionation into the more stable Mn(II) and Mn(IV) states (2Mn³⁺ → Mn²⁺ + MnO₂). nih.govmdpi.com Despite this inherent instability, Mn(III) has been identified as a significant component of the manganese pool in various aquatic and terrestrial environments, existing in both dissolved and particulate forms. Its persistence is primarily due to stabilization through complexation with a variety of organic and inorganic ligands.
Dissolved Mn(III) Speciation and Stability: The presence of dissolved Mn(III) has been confirmed in a range of environments, from the oxygenated surface waters of estuaries to the anoxic zones of marine basins and sediment porewaters. udel.eduresearchgate.net In some cases, these dissolved Mn(III) complexes can account for up to 99% of the total dissolved manganese. researchgate.net The stability of dissolved Mn(III) is critically dependent on the formation of strong complexes.
Inorganic Ligands: Pyrophosphate (P₂O₇⁴⁻) is a well-studied inorganic ligand that forms stable complexes with Mn(III), preventing its immediate disproportionation. nih.govnih.gov Studies using pyrophosphate as a model ligand have shown that Mn(III) complexes are most stable at circumneutral pH and are prone to disproportionation under acidic or basic conditions. nih.govnih.gov The disproportionation process can be autocatalytic, accelerated by the Mn oxide particles it produces. nih.gov
Organic Ligands: A wide variety of natural organic ligands, including humic substances, citrate (B86180), and siderophores, can also stabilize dissolved Mn(III). researchgate.netnih.gov The strength of these complexes is crucial for the persistence of Mn(III) in the dissolved phase. Strong Mn(III)-ligand complexes have been observed in both oxic and anoxic waters, suggesting that complexation is a key factor controlling Mn(III) speciation across redox gradients. udel.eduresearchgate.net
Particulate Mn(III) Speciation and Stability: In addition to its dissolved forms, Mn(III) is a major component of solid-phase manganese in soils and sediments. It exists primarily as Mn(III) oxyhydroxides, such as manganite (γ-MnOOH), or as a structural component within mixed-valence Mn(III,IV) oxides like hausmannite and birnessite. rsc.orgpnas.org
In marine sediments, the oxidation state of particulate manganese can vary with depth. Mn(III) oxyhydroxides often dominate at the sediment-water interface and at the oxic-anoxic boundary. rsc.org These Mn(III) phases are considered metastable intermediates that form from the initial oxidation of Mn(II) and can gradually age or be further oxidized to form more stable Mn(IV) oxides. rsc.orgnih.gov The redox conditions and the availability of Mn(II) are determining factors in the prevalence of particulate Mn(III). pnas.org
The table below provides a summary of the environmental speciation and factors affecting the stability of Manganese(III).
| Form | Speciation Examples | Stabilizing Factors | Destabilizing Factors | Environmental Occurrence |
| Dissolved | Mn(III)-pyrophosphate, Mn(III)-humic complexes, Mn(III)-siderophore complexes | Complexation with strong inorganic and organic ligands, circumneutral pH. researchgate.netnih.govnih.gov | Acidic or basic pH, absence of strong ligands, presence of Mn oxide surfaces (autocatalysis). nih.gov | Oxic and anoxic water columns, sediment porewaters. udel.eduresearchgate.net |
| Particulate | Manganite (γ-MnOOH), Hausmannite (Mn₃O₄), component of Birnessite | Incorporation into mineral structures. | Reductive dissolution, further oxidation to Mn(IV). | Soils, marine and freshwater sediments. rsc.orgpnas.org |
Interactions of Manganese(III) with Dissolved Organic Carbon and Mineral Surfaces
The reactivity and fate of Manganese(III) in the environment are heavily influenced by its interactions with dissolved organic carbon (DOC) and the surfaces of minerals. These interactions control the stability, transport, and redox activity of Mn(III).
Interactions with Dissolved Organic Carbon (DOC): Natural organic matter, a major component of DOC, contains various functional groups (e.g., carboxyl, phenolic) that can act as ligands, forming stable, soluble complexes with Mn(III). nih.govnih.gov This complexation has several key consequences:
Stabilization and Transport: By forming strong complexes, DOC prevents the rapid disproportionation of Mn(III), thereby increasing its lifetime and mobility in aquatic and soil environments. nih.gov Studies in estuaries have shown that humic substances can bind Mn(III), facilitating its transport from terrestrial sources to the coastal ocean. nih.gov
Redox Reactions: The interaction is not limited to simple complexation. Many organic compounds can engage in redox reactions with manganese. For instance, organic acids like citrate and oxalic acid can first promote the dissolution of Mn(III/IV) oxides by forming a soluble Mn(III)-organic complex, which then undergoes an internal electron transfer, reducing Mn(III) to Mn(II) and oxidizing the organic ligand. nih.gov This process is a key mechanism for the reductive dissolution of manganese oxides and the degradation of organic matter. nih.gov
Interactions with Mineral Surfaces: Mineral surfaces play a multifaceted role in the environmental chemistry of Mn(III). They can be sites of Mn(III) formation, stabilization, and reaction.
Formation and Adsorption: The comproportionation reaction between adsorbed Mn(II) and structural Mn(IV) on the surface of manganese oxides is a significant pathway for the formation of surface-bound Mn(III). mdpi.com This surface Mn(III) can be a highly reactive species. Similarly, the adsorption of dissolved Mn(II) onto the surfaces of minerals like ferrihydrite can catalyze its oxidation to Mn(III).
Stabilization and Transformation: The adsorption of other metal cations onto manganese oxide surfaces can influence the stability of structural Mn(III) and the transformation pathways of the mineral itself. rsc.org For example, the adsorption of divalent metals can stabilize layered manganese oxides rich in Mn(III), preventing their transformation into more crystalline tunnel structures. rsc.org
Redox Reactivity: Surface-bound Mn(III) is a potent oxidant. It is less reactive than structural Mn(IV) but still capable of oxidizing various compounds, including contaminants like arsenite. mdpi.com The presence of other minerals, such as iron (hydr)oxides, can influence the stability and reactivity of Mn(III)-ligand complexes, suppressing their mobilization while accelerating their decomposition. semanticscholar.org
The following table summarizes the key interactions of Mn(III) with DOC and mineral surfaces.
| Interacting Phase | Type of Interaction | Outcome for Mn(III) | Environmental Significance |
| Dissolved Organic Carbon (DOC) | Complexation (e.g., with humic acids) | Increased stability and solubility. nih.govnih.gov | Enhanced transport of Mn(III) in aquatic systems. |
| Dissolved Organic Carbon (DOC) | Ligand-promoted reductive dissolution | Reduction to Mn(II). nih.gov | Couples Mn reduction to organic carbon oxidation. |
| Manganese Oxide Surfaces | Comproportionation (Mn(II) + Mn(IV)) | Formation of surface-bound Mn(III). mdpi.com | Creates reactive sites on mineral surfaces. |
| Iron/Clay Mineral Surfaces | Catalytic oxidation of Mn(II) | Formation of adsorbed Mn(III). | Abiotic pathway for Mn oxidation. |
| Iron/Manganese Oxide Surfaces | Adsorption of Mn(III)-ligand complexes | Can suppress or accelerate decomposition. semanticscholar.org | Modulates the persistence and reactivity of dissolved Mn(III). |
Redox Cycling of Manganese(III) in Natural Waters and Soils
Formation of Mn(III): As detailed in previous sections, Mn(III) is generated through multiple pathways:
Biotic and abiotic oxidation of Mn(II): This is a primary source of Mn(III), creating it as the initial product before further oxidation to Mn(IV). pnas.org
Reductive dissolution of Mn(IV) oxides: The one-electron reduction of Mn(IV) oxides by various reductants, including organic compounds, sulfide (B99878), or dissolved Fe(II), can produce dissolved Mn(III) if suitable complexing ligands are present to stabilize it. nih.govcopernicus.org
Comproportionation: The reaction between Mn(II) and Mn(IV) on mineral surfaces is another key formation route for Mn(III). acs.org
Reduction of Mn(III): Once formed, Mn(III) is a potent oxidant and can be reduced back to Mn(II) through several abiotic and biotic processes.
Abiotic Reduction: Dissolved Mn(III) complexes can be reduced by common environmental reductants such as dissolved Fe(II) and sulfide. copernicus.org Furthermore, Mn(III)-organic ligand complexes can undergo intramolecular redox reactions, where the Mn(III) is reduced by its own organic ligand. nih.gov
Biotic Reduction: Microorganisms can also utilize dissolved Mn(III) as an electron acceptor for anaerobic respiration. For example, certain Shewanella species have been shown to be capable of oxidizing organic compounds like acetate (B1210297) while using complexed Mn(III) as the terminal electron acceptor. nih.gov This represents a novel biogeochemical link between the carbon and manganese cycles. nih.gov
The continuous cycling through the Mn(III) state is fundamental to manganese's role as an electron shuttle in the environment, influencing the redox state and bioavailability of numerous other elements, including iron, sulfur, and carbon. researchgate.netnih.gov
Theoretical and Computational Investigations of Manganese Iii Systems
Density Functional Theory (DFT) Calculations for Manganese(III) Complexes
Density Functional Theory (DFT) has become a important tool for investigating the properties of Manganese(III) complexes. researchgate.netrsc.org This computational approach allows for the detailed examination of molecular geometries, electronic structures, and spectroscopic properties, providing insights that complement experimental findings. researchgate.netrsc.orgacs.org DFT calculations have been successfully used to determine the structures of Mn(III) complexes, including those with Schiff-base ligands, with results showing good agreement with experimental data. researchgate.net
A significant aspect of Mn(III) chemistry that DFT helps to elucidate is the Jahn-Teller effect, a geometric distortion that occurs in non-linear molecules in an electronically degenerate state. High-spin d⁴ ions like Mn(III) in an octahedral environment are prone to such distortions. rsc.orgup.ac.zaup.ac.za DFT calculations have been employed to study both elongation and compression Jahn-Teller distortions in various Mn(III) complexes, such as tris(β-diketonato)manganese(III). rsc.orgup.ac.zaup.ac.zaresearchgate.net For instance, in tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]manganese(III), DFT calculations revealed that the ground state geometry of all its isomers exhibits an elongation Jahn-Teller distortion. up.ac.zaup.ac.za The choice of the density functional approximation (DFA) can influence the calculated nature of the Jahn-Teller distortion. For example, in bis(terpyridine)manganese(III), different functionals predicted either compression or elongation in gas-phase calculations, while solvent-phase calculations consistently yielded an elongated structure. researchgate.net
Electronic Structure Calculations for Manganese(III)
The electronic structure of Manganese(III) complexes is a key determinant of their reactivity and physical properties. DFT calculations are instrumental in characterizing the molecular orbitals and the distribution of electron density within these complexes. rsc.orgacs.org For high-spin d⁴ Mn(III) in an octahedral field, the electronic configuration is (t₂g)³(eg)¹, which leads to the characteristic Jahn-Teller distortion. rsc.org DFT studies on various Mn(III) complexes, including those with β-diketonato ligands, have shown that an experimental sample can exist as a mixture of different bond stretch isomers and electronic states in dynamic equilibrium. rsc.org
The nature of the ligands significantly influences the electronic structure. For instance, in a series of [Mn(acen)X] complexes (where acen is a Schiff base ligand and X is a halide or pseudohalide), DFT calculations were used to compute the molecular orbitals. acs.org These calculations helped in assigning the observed electronic transitions in UV/vis and MCD spectra to specific ligand-to-metal charge transfer events. acs.org The choice of the DFT functional and basis set is crucial for obtaining accurate electronic structures. Functionals like OLYP, B3LYP, and M06 have been shown to correctly predict the high-spin state of complexes like [Mn(acac)₃]. rsc.org
A notable feature in the electronic structure of some Mn(III) complexes is the potential for multiconfigurational character, especially in species like Mn(IV)-oxo, which can be formed from Mn(III) precursors. This characteristic, where more than one electronic configuration contributes significantly to the ground state, can be important for reactivity, although it also presents a challenge for standard DFT methods. nih.gov
Ground State Spin Multiplicity Determination in Manganese(III) Systems
The determination of the ground state spin multiplicity is crucial for understanding the magnetic properties and reactivity of Manganese(III) complexes. Mn(III), a d⁴ ion, can exist in different spin states, most commonly a high-spin (S=2, quintet) or an intermediate-spin (S=1, triplet) state in octahedral geometries. researchgate.net DFT calculations are a primary tool for predicting the relative energies of these spin states and thus identifying the ground state. rsc.orgresearchgate.net
The choice of the DFT functional is critical for the accurate prediction of spin-state energetics. researchgate.net Various functionals have been tested for their ability to reproduce experimental findings. For example, studies on [Mn(acac)₃] showed that functionals like OLYP, B3LYP, and M06 correctly predicted the experimental high-spin (S=2) ground state. rsc.org Similarly, the hybrid meta-GGA functional TPSSh has been found to accurately predict the ground spin state of a range of Mn(III) complexes. researchgate.net In contrast, some pure density functionals have been shown to incorrectly predict a singlet ground state for certain Mn(salen) complexes, highlighting the importance of functional selection. mdpi.com
The ligand field environment created by the coordinating ligands is a major factor determining the ground state spin. Strong-field ligands favor low-spin states, while weak-field ligands favor high-spin states. DFT calculations can model these effects and predict how changes in the ligand structure will influence the spin state. For six-coordinate octahedral Mn(III) complexes, spin crossover typically occurs between the S=1 and S=2 states. researchgate.net The possibility of a two-electron spin transition from S=2 to S=0 has been explored computationally, suggesting that it would require a lower symmetry or a change in coordination number from the typical octahedral geometry. researchgate.net
Vibrational Spectra Simulations and Interpretation for Manganese(III) Compounds
Computational simulation of vibrational spectra, primarily infrared (IR) and Raman spectra, provides a powerful method for interpreting experimental data and verifying the accuracy of calculated molecular structures. researchgate.netacs.org For Manganese(III) complexes, DFT calculations are used to compute the normal modes of vibration, their frequencies, and their intensities. researchgate.netacs.orgescholarship.org The comparison between the calculated and experimental spectra serves as a validation of the computational model, including the optimized geometry. acs.org
A good match between simulated and experimental vibrational spectra lends confidence to the calculated structure, which can then be used for further analysis of electronic properties and reactivity. acs.org For example, in a study of [Mn(acen)X] complexes, the excellent agreement between the experimental and calculated IR and Raman spectra confirmed the reliability of the DFT-optimized square-pyramidal structures. acs.org This allowed for a detailed assignment of the vibrational modes. acs.org
Vibrational analysis is also crucial for characterizing stationary points on a potential energy surface, such as transition states, which are identified by the presence of a single imaginary frequency corresponding to the reaction coordinate. mdpi.com The computed IR spectra for different isomers or conformers can also help in their experimental identification. For instance, DFT-computed IR spectra were used to identify the ground state structures of gas-phase silicon clusters containing manganese. escholarship.org
Computational Modeling of Reaction Mechanisms Involving Manganese(III)
Computational modeling, particularly using DFT, has become an indispensable tool for elucidating the complex reaction mechanisms of Manganese(III)-catalyzed reactions. mdpi.comacs.orgnih.govchinesechemsoc.org These theoretical studies provide detailed insights into the elementary steps of a reaction, the structures of intermediates and transition states, and the factors controlling selectivity and reactivity. mdpi.comacs.org
For example, DFT calculations have been employed to understand the mechanism of (salen)Mn(III)-catalyzed epoxidation. These studies have explored various proposed pathways, including concerted, stepwise radical, and metallooxetane-mediated mechanisms. mdpi.comnih.govacs.org Theoretical investigations suggest that this reaction can be a multichannel process involving different spin states, with the relative activities of these channels influencing the product distribution. nih.govacs.org Similarly, the mechanism of Mn-catalyzed C(sp³)–H methylation was investigated using DFT, revealing the roles of Mn(III)–OH and Mn(III)–OOH intermediates and a Mn(III)-peracetate complex as the active oxidant. acs.org
Energy Profiles and Transition State Analysis
A key outcome of computational modeling of reaction mechanisms is the generation of potential energy profiles, which map the energy of the system as it progresses from reactants to products. These profiles are crucial for identifying the rate-determining step of a reaction and for calculating activation barriers. mdpi.comacs.orgchinesechemsoc.org
Transition state theory is central to this analysis. Transition states are saddle points on the potential energy surface, and their structures and energies are located using various computational algorithms. mdpi.com Vibrational frequency analysis is then performed to confirm that the located structure is indeed a transition state, characterized by a single imaginary frequency along the reaction coordinate. mdpi.com
DFT calculations have been used to map the energy profiles for various reactions involving Mn(III). In the Mn-catalyzed dehydrogenation of an alcohol, the reaction free energy profile was computed, identifying the key transition states for the process. chinesechemsoc.org In another study on Mn-catalyzed oxidative C(sp³)–H methylation, the substrate hydroxylation was found to proceed through two steps: a H-atom abstraction followed by a barrierless OH radical rebound, with the energy profile being mapped across different spin states. acs.org The analysis of transition state geometries provides valuable information about the bonding changes that occur during the reaction.
Spin Crossover and Multi-State Reactivity in Manganese(III) Catalysis
The presence of multiple, closely-lying spin states is a hallmark of many transition metal complexes, including those of Manganese(III). researchgate.netchemrxiv.orgmdpi.com This can lead to complex reactivity patterns where the reaction does not proceed on a single potential energy surface but can cross between surfaces of different spin multiplicities. This phenomenon is known as two-state reactivity (TSR) or multi-state reactivity (MSR). nih.govacs.orgchemrxiv.org
In Mn(III) catalysis, spin crossover can play a significant role in the reaction mechanism. acs.orgmdpi.commdpi.com For instance, in the formation of active oxidant species in a Mn-catalyzed methylation reaction, a fascinating two-state reaction mechanism was identified. acs.org The reaction involves an intersystem crossing from a triplet to a quintet state during the substrate hydroxylation step. acs.org DFT calculations are essential for mapping these multi-state potential energy surfaces and identifying the minimum energy crossing points (MECPs) where spin crossover is most likely to occur.
The concept of identical spin multistate reactivity (ISMR) has also been proposed, where several excited states of the same spin multiplicity are close in energy to the ground state. chemrxiv.orgresearchgate.net This can enhance reactivity by providing multiple low-energy pathways for a reaction. In a computational study of high-valent Fe/Mn-oxo/hydroxo species, ISMR was observed in Mn(III) and Mn(IV)-oxo species, where hydrogen bonding interactions in the secondary coordination sphere were found to reduce the crystal field strength, bringing excited states closer to the ground state. chemrxiv.orgresearchgate.net This electronic flexibility can rationalize the high catalytic abilities of some metalloenzymes and their synthetic mimics. chemrxiv.orgresearchgate.net
Theoretical Magnetochemistry of Manganese(III) Complexes
Exchange Coupling Constant Determination in Manganese(III) Dimers
A primary theoretical tool for determining J is the broken-symmetry density functional theory (BS-DFT) approach. This method involves calculating the energies of both the high-spin (HS) state and a low-spin "broken-symmetry" (BS) state. The energy difference between these states is then used to calculate the exchange coupling constant. For instance, in dinuclear Mn(III)Mn(II) complexes, the 2J value can be directly derived from the energy difference between the high-spin and broken-symmetry states. universiteitleiden.nl
First-principles calculations, calibrated against experimental data from magnetochemistry and Electron Paramagnetic Resonance (EPR) spectroscopy, can provide the sign and order of magnitude of the exchange coupling constant in Mn(III) dimers. scielo.br The orientation of the Jahn-Teller axes of the Mn(III) ions has also been identified as an influential parameter in determining these exchange interactions. ub.edu
Computational studies have explored various Mn(III) dimers. For example, in a study of a di-manganese coordination compound that was computationally modeled, the ferromagnetic state was found to be lower in energy than the antiferromagnetic state. ub.edu In contrast, many manganese dimers exhibit antiferromagnetic coupling. ub.edu
The following table presents a selection of experimentally determined and computationally calculated exchange coupling constants for various Manganese(III) complexes, illustrating the application of theoretical methods.
| Complex | Bridging Ligands | Experimental J (cm⁻¹) | Computational Method | Calculated J (cm⁻¹) | Reference |
| [MnIIIMnIIL(μ-O₂CMe)(H₂O)₂]²⁺ | μ-phenoxo, μ-carboxylate | +0.08 | DFT | — | universiteitleiden.nl |
| [MnIIIMnIIL(μ-O₂CPh)(MeOH)(ClO₄)]⁺ | μ-phenoxo, μ-carboxylate | -0.095 | DFT | — | universiteitleiden.nl |
| [{MnIIIMnIIL(μ-O₂CEt)(EtOH)}₂(μ-O₂CEt)]³⁺ | μ-phenoxo, μ-carboxylate | +0.015 (J₁), -0.20 (J₂) | DFT | — | universiteitleiden.nl |
Table 1: Comparison of experimental and computationally relevant data for exchange coupling constants in selected Manganese(III) complexes.
Influence of Bridging Motifs on Magnetic Properties of Manganese(III) Clusters
The nature of the bridging ligands connecting the manganese(III) ions in a cluster plays a critical role in determining the sign and magnitude of the magnetic exchange coupling. Theoretical studies have systematically investigated these magneto-structural correlations.
Oxo bridges are known to be highly effective mediators of superexchange, primarily through π-type pathways, leading to strong antiferromagnetic coupling. Current time information in Western Connecticut Planning Region, US.acs.org In contrast, the introduction of bridging carboxylates tends to inhibit this magnetic coupling. This is due to the structural distortions they introduce in the core of the complex and a reduction in the antiferromagnetic contribution to the exchange. Current time information in Western Connecticut Planning Region, US.acs.org
Protonation of oxo bridges has a predictable effect, systematically reducing the magnitude of antiferromagnetic coupling by deactivating the dominant antiferromagnetic exchange pathways. Current time information in Western Connecticut Planning Region, US.acs.org In weakly coupled dimers, this can even lead to a reversal from antiferromagnetic to ferromagnetic coupling. acs.org
The geometry of the bridging motif is also crucial. For instance, smaller Mn–O–Mn bond angles are generally associated with ferromagnetic coupling, while larger angles favor antiferromagnetic coupling. researchgate.net However, this is not a universally applicable rule, as other factors, such as the substituents on the Schiff base ligands, can also influence the magnetic interaction. researchgate.net In dinuclear manganese clusters with a [MnIII₂O] core, the MnIII−O−MnIII angle is a key parameter influencing the exchange constant. acs.org
In more complex systems, such as tetranuclear manganese clusters containing both carboxylate and phosphonate (B1237965) bridging ligands, both ferromagnetic and antiferromagnetic interactions can coexist. acs.org For instance, in one such cluster, fitting of experimental magnetic susceptibility data yielded multiple J values corresponding to the different exchange pathways within the molecule: J₁ = -2.18 cm⁻¹, J₂ = 6.93 cm⁻¹, J₃ = -13.94 cm⁻¹, J₄ = -9.62 cm⁻¹, and J₅ = -11.17 cm⁻¹. acs.org
Studies on trinuclear manganese(III) clusters with a central μ₃-oxo bridge have shown that the magnetic properties are sensitive to the nature of the other bridging and terminal ligands, such as acetate (B1210297) and azide (B81097), which can lead to predominantly antiferromagnetic or a combination of antiferromagnetic and ferromagnetic interactions within the same cluster. ufl.eduresearchgate.net
Integration of Computational and Experimental Spectroscopic Data for Manganese(III)
The combination of computational modeling with experimental spectroscopic techniques provides a powerful approach for elucidating the electronic structure of manganese(III) complexes. Theoretical calculations can aid in the assignment of spectral features and provide a deeper understanding of the underlying electronic transitions.
High-frequency and -field electron paramagnetic resonance (HFEPR) spectroscopy is a key technique for probing the electronic structure of Mn(III) complexes. researchgate.net Analysis of HFEPR spectra, often in conjunction with magnetic susceptibility and magnetization data, allows for the determination of spin Hamiltonian parameters, such as the axial zero-field splitting parameter (D) and the rhombic zero-field splitting parameter (E). acs.org The sign of D, for example, can provide information about the nature of the Jahn-Teller distortion in the complex, with a negative sign corresponding to an axial elongation. acs.org
Computational methods, such as DFT, are employed to calculate these parameters, although discrepancies can arise. For instance, in some cases, theoretical E/D ratios have been found to be slightly overestimated by DFT calculations. nih.gov Multifrequency pulsed EPR spectroscopy, combined with broken-symmetry DFT calculations, can provide refined structural models of Mn(III)-containing species. acs.org
UV-visible absorption and magnetic circular dichroism (MCD) spectroscopy are also used to investigate the electronic structure of Mn(III) complexes. researchgate.net Time-dependent density functional theory (TD-DFT) is a valuable tool for calculating electronic transition energies and oscillator strengths, which can be compared with experimental UV-Vis spectra. mdpi.comrsc.org This comparison helps in assigning the observed absorption bands to specific electronic transitions, such as ligand field (d-d), ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) transitions. researchgate.net
For example, in a study of Mn(III) porphyrins, TD-DFT calculations helped to explain the unique features of their UV-Vis spectra, such as the red-shifted Soret band, by revealing that it involves a mixture of ligand-to-ligand and ligand-to-metal charge transfer excitations. mdpi.com The following table provides an example of the comparison between experimental and calculated UV-Vis spectral data for a Manganese(III) porphyrin complex.
| Complex | Experimental λmax (nm) | Calculated λmax (nm) | Transition Assignment | Reference |
| [Mn(acen)Cl] | ~472, ~425, ~370 | — | LMCT, MLCT | researchgate.net |
| MnTMPyP⁵⁺ | ~463, ~560 | — | Soret, Q-bands | mdpi.com |
Table 2: Illustrative comparison of experimental and computationally relevant UV-Vis spectral data for selected Manganese(III) complexes.
Furthermore, the combination of spectroelectrochemistry with DFT computations allows for the investigation of the electronic changes that occur upon redox processes in Mn(III) complexes. By comparing experimental and calculated infrared (IR) and Raman spectra, the validity of DFT-optimized structures for subsequent theoretical calculations of molecular orbitals can be confirmed. researchgate.net
Advanced Analytical Methodologies for Manganese Iii Speciation
In-situ and Time-Resolved Spectroscopic Studies of Manganese(III) Processes
In-situ and time-resolved spectroscopic techniques are indispensable for observing Mn(III) species directly within a reacting system, providing insights into reaction mechanisms, kinetics, and the structure of transient intermediates. These methods allow for the monitoring of changes in the electronic and structural properties of manganese complexes as they participate in chemical transformations.
Several spectroscopic methods are employed for these studies:
UV-Visible (UV-Vis) Spectroscopy : In-situ UV-Vis spectroscopy is used to follow reactions involving Mn(III) complexes. For instance, in studies of Mn(III)O₄ nanoparticles during water oxidation, potential-dependent in-situ UV-Vis spectra are monitored to observe the transition from Mn(II) to Mn(III)-OH and the subsequent formation of high-valent species. nih.gov The appearance and disappearance of characteristic absorption bands can provide kinetic data and help identify intermediates. rsc.org
Raman Spectroscopy : In-situ Raman spectroscopy can detect vibrational modes of Mn-ligand bonds, offering structural information about intermediates. In the study of water oxidation by Ni-doped Mn₃O₄ nanoparticles, in-situ Raman analysis provided direct evidence for Mn(IV)-oxo species as active intermediates that form from Mn(III) precursors. nih.gov
X-ray Absorption Spectroscopy (XAS) : XAS is a powerful element-specific technique for probing the oxidation state and local coordination environment of manganese. Time-resolved XAS (TR-XAS) can track changes in the electronic and geometric structure of Mn(III) complexes during a reaction. aip.org For example, TR-XAS has been used to study the nuclear dynamics of photoexcited Mn(III) complexes, providing insight into processes like the Jahn-Teller effect. aip.org Quick X-ray Absorption Spectroscopy (QXAS) has been applied to follow the oxidation of Co(II) by Mn(III)-rich δ-MnO₂, revealing that Mn(III) at particle edges is the most effective oxidant at short reaction times. acs.org
Infrared (IR) Spectroscopy : Time-resolved IR (TRIR) spectroscopy is particularly useful for studying reactions involving carbonyl or other IR-active ligands. It has been used to show that photolysis of certain manganese-carbonyl precursors leads to rapid CO dissociation, allowing for the detection of key catalytic states, including solvent and alkyne complexes and their transformation into manganacycles. whiterose.ac.uk
These techniques have been crucial in understanding a variety of Mn(III) processes. For example, in-situ spectroscopic studies of catalytic C-H bond oxidation revealed that the reaction can proceed through a transient manganese(III) hydroperoxo species, which is only detectable for a short period. mit.edu Similarly, time-resolved studies on manganese-based water oxidation catalysts have helped to identify the evolution of Mn(III) to Mn(IV) states under catalytic conditions. acs.org
Table 1: Application of In-situ and Time-Resolved Spectroscopy in Mn(III) Studies
| Spectroscopic Technique | System/Process Studied | Key Findings | Citations |
|---|---|---|---|
| In-situ UV-Vis & Raman | Water oxidation by Ni-Mn₃O₄ nanoparticles | Spectroscopic capture of Mn(III) to Mn(IV)-oxo transition. | nih.gov |
| Time-Resolved XAS | Photoexcited Mn(III) single-molecule magnet | Probed nuclear dynamics and Jahn-Teller switching. | aip.org |
| In-situ DRIFTS & UV-Vis | Catalytic C-H oxidation by Mn-CFA-1 | Transient appearance of Mn(III)-OOH species observed in the first 30 minutes. | mit.edu |
| Time-Resolved IR (TRIR) | C-H functionalization by Mn-carbonyl catalysts | Observed fast (<5 ps) CO dissociation and formation of key manganacycle intermediates. | whiterose.ac.uk |
| Quick XAS (QXAS) | Cobalt oxidation by Mn(III)-rich δ-MnO₂ | Identified edge-site Mn(III) as the primary oxidant in early reaction stages. | acs.org |
Electrochemical Methods for Manganese(III) Characterization
Electrochemical methods are fundamental for probing the redox properties of Manganese(III) complexes. They provide quantitative data on the stability of the Mn(III) oxidation state and its accessibility from Mn(II) or Mn(IV) states. Cyclic voltammetry (CV) is the most commonly used technique.
In a typical CV experiment, the potential is swept, and the resulting current is measured, revealing the potentials at which redox events occur. For Mn(III) complexes, the most studied process is the one-electron reduction to Mn(II).
Key parameters obtained from CV include:
Half-wave Potential (E½) : This value, determined for reversible or quasi-reversible processes, indicates the thermodynamic ease of the redox reaction (e.g., Mn(III)/Mn(II)). A more positive E½ value suggests that the Mn(III) state is more easily reduced.
Peak Separation (ΔEp) : The difference between the anodic and cathodic peak potentials provides information about the electrochemical reversibility of the redox couple.
The electrochemical behavior of Mn(III) is highly dependent on the coordination environment. Ligands play a crucial role in stabilizing the Mn(III) state and tuning its redox potential. For instance, studies on tris(dithiocarbamato)manganese(III) complexes established their redox behavior in aprotic solvents, confirming the stability of the trivalent state. acs.org Similarly, the redox properties of Mn(III) porphyrins and salen-type complexes have been extensively investigated. researchgate.netresearchgate.netrsc.org The Mn(III)/Mn(II) couple in manganese porphyrins is a well-defined, one-electron process. researchgate.net For some complexes, irreversible oxidation to Mn(IV) is also observed. researchgate.net
Spectroelectrochemistry combines spectroscopy (typically UV-Vis) with electrochemistry, allowing for the spectral characterization of species generated at the electrode surface. This technique has been used to confirm the generation of Mn(II) species upon the reduction of Mn(III) porphyrins and salen complexes. rsc.orgcapes.gov.brworldscientific.com
Table 2: Electrochemical Data for Selected Manganese(III) Complexes
| Complex Type | Specific Complex | Redox Couple | E½ (V vs. reference electrode) | Solvent/Electrolyte | Citations |
|---|---|---|---|---|---|
| Porphyrin | Mn(III)TCPP | Mn(III)/Mn(II) | -0.201 (vs. Ag/AgCl) | 0.1 M PBS (pH 7.4) | researchgate.net |
| Porphyrin | Mn(III)TSPP | Mn(III)/Mn(II) | -0.198 (vs. Ag/AgCl) | 0.1 M PBS (pH 7.4) | researchgate.net |
| Porphyrin | Mn(III)TMPyP | Mn(III)/Mn(II) | -0.165 (vs. Ag/AgCl) | 0.1 M PBS (pH 7.4) | researchgate.net |
| Phthalocyanine | β-MnOcHexTPc | Mn(III)/Mn(II) | -0.020 (vs. Ag/AgCl) | Dichloromethane | worldscientific.com |
| Phthalocyanine | α-MnOcHexTPc | Mn(III)/Mn(II) | +0.005 (vs. Ag/AgCl) | Dichloromethane | worldscientific.com |
| Salen-type | Mn₂(L¹)₂(μ-ClCH₂COO) | Mn(III)/Mn(II) | ~ -0.12 (vs. SCE) | Acetonitrile | researchgate.net |
| Macrocycle | Mn(III,IV) μ-oxo dimer (1b) | Mn(III,IV)/Mn(III,III) | +0.54 (vs. NHE) | Not specified | nih.gov |
Note: Reference electrodes, solvents, and supporting electrolytes significantly affect measured potentials. Direct comparison between different studies should be made with caution.
Q & A
Q. How can researchers mitigate interference from Mn(II/IV) when studying Mn(III) speciation in biological systems?
- Methodological Answer : Apply redox-buffered systems (e.g., ascorbate/Fe(III) couples) to stabilize Mn(III). Use liquid chromatography-ICP-MS (LC-ICP-MS) to separate and quantify Mn species. Validate with XANES of freeze-quenched samples to capture transient states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
